molecular formula C10H8BrNO2 B1442215 4-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 684249-04-5

4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1442215
CAS No.: 684249-04-5
M. Wt: 254.08 g/mol
InChI Key: OVDSJGOKFLYESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-indole-3-carboxylic acid is a chemically versatile indole derivative designed for advanced pharmaceutical and organic synthesis research. Its structure incorporates a bromine atom and a carboxylic acid functional group on the indole core, making it a valuable intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions. This compound is recognized for its role as a key scaffold in medicinal chemistry. Research into similar brominated indole-3-carboxylic acids has demonstrated significant antiviral activity, including efficacy against the Influenza A virus . The strategic placement of its functional groups allows researchers to explore structure-activity relationships and develop novel therapeutic agents. As a standard practice, handling of all chemicals should adhere to strict laboratory safety protocols. Consult the material safety data sheet (MSDS) prior to use. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSJGOKFLYESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile and Characterization of 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid

[1]

Part 1: Executive Summary & Physicochemical Profile

4-Bromo-1-methyl-1H-indole-3-carboxylic acid is a specialized heterocyclic building block often utilized in the synthesis of indole-based alkaloids, kinase inhibitors, and receptor modulators. Its solubility profile is governed by the interplay between the lipophilic bromo-indole core and the ionizable carboxylic acid moiety.

Unlike its non-methylated parent (4-bromo-1H-indole-3-carboxylic acid), the N-methyl group eliminates a critical hydrogen bond donor, significantly altering its crystal lattice energy and solubility in aprotic organic solvents. This guide provides a predictive solubility landscape and a validated Standard Operating Procedure (SOP) for empirical determination.

Computed Physicochemical Properties

These values are predictive estimates based on Structure-Activity Relationship (SAR) data of close analogs (e.g., Indole-3-carboxylic acid, 5-Bromo-1-methylindole).

PropertyEstimated ValueImpact on Solubility
Molecular Formula C₁₀H₈BrNO₂Moderate Molecular Weight (MW ~254.08 g/mol ) favors dissolution.
Calculated LogP (cLogP) 2.8 – 3.2Lipophilic. Indicates poor water solubility; good affinity for DCM, EtOAc.
pKa (Acid) ~4.5 – 4.8Acidic.[1] Soluble in basic aqueous media (pH > 8) via salt formation.
H-Bond Donors 1 (COOH)Forms dimers in non-polar solvents; soluble in H-bond accepting solvents.
H-Bond Acceptors 2 (C=O, N)Good interaction with protic solvents (MeOH, EtOH).

Part 2: The Solubility Landscape

As a Senior Scientist, I categorize the solvent compatibility of this compound into four distinct tiers based on "Like Dissolves Like" principles and dielectric constants.

Tier 1: High Solubility (Primary Solvents)

Best for: Stock solutions, reactions, and NMR analysis.

  • DMSO (Dimethyl sulfoxide): The gold standard. The polar aprotic nature disrupts carboxylic acid dimers. Expected solubility: >100 mg/mL .

  • DMF (Dimethylformamide): Similar performance to DMSO.[2] Excellent for nucleophilic substitution reactions.

  • THF (Tetrahydrofuran): Good solubility due to ether oxygen coordination.

Tier 2: Moderate Solubility (Process Solvents)

Best for: Extraction, chromatography, and crystallization.

  • Alcohols (Methanol, Ethanol): Good solubility, especially when warmed. The hydroxyl groups interact with the carboxylate.

  • Ethyl Acetate (EtOAc): Moderate solubility. Often used as the organic phase in acid-base extractions.

  • Dichloromethane (DCM): The N-methyl group significantly enhances solubility in DCM compared to the N-H analog.

Tier 3: pH-Dependent Aqueous Solubility[1]
  • Water (Neutral/Acidic): Insoluble (< 0.1 mg/mL). The lipophilic bromo-indole core dominates.

  • Water (Basic, pH > 8): Soluble . Addition of NaOH, KOH, or Na₂CO₃ deprotonates the carboxylic acid (forming the carboxylate anion), rendering the molecule water-soluble. This is the primary method for purification (Acid-Base extraction).

Tier 4: Anti-Solvents (Precipitation)
  • Hexanes / Heptane: Insoluble. Used to crash out the product during recrystallization.

  • Diethyl Ether: Low solubility (often used to wash the solid filter cake).

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelectionStartSolvent SelectionObjectiveReactionChemical ReactionStart->ReactionPurificationPurification / WorkupStart->PurificationPolarRxnPolar/Nucleophilic(DMSO, DMF)Reaction->PolarRxnHigh Temp / SNArNonPolarRxnNon-Polar/Catalytic(DCM, Toluene)Reaction->NonPolarRxnLow Temp / CouplingRecrystRecrystallizationPurification->RecrystExtractAcid-Base ExtractionPurification->ExtractEthanolWaterEthanol / Water(Gradient)Recryst->EthanolWaterPreferredEtOAcHexEtOAc / HexanesRecryst->EtOAcHexAlternativeBasicWater0.1M NaOH (aq)Extract->BasicWaterDissolve Impuritiesor Product

Figure 1: Decision matrix for solvent selection based on experimental intent.

Part 4: Experimental Protocols (SOP)

Since specific literature values for this exact intermediate are rare, you must validate solubility empirically. Do not rely solely on prediction models.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method for precise data generation (e.g., for formulation or assay development).

Reagents:

  • Test Compound (this compound)

  • Solvents (HPLC Grade): DMSO, MeOH, PBS (pH 7.4), 0.1M NaOH.

Workflow:

  • Saturation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Agitation: Cap and shake (or stir) at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the supernatant (1:100) in Methanol and analyze via UV-Vis (λmax ~280-290 nm) or HPLC-UV against a standard curve.

Protocol B: Rapid Visual Solubility Screen (Kinetic)

Use this for quick checks before setting up a reaction.

  • Place 1 mg of compound in a test tube.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Calculation: If 1 mg dissolves in 100 µL, solubility is >10 mg/mL. If it requires 1 mL, solubility is ~1 mg/mL.

Part 5: Application Notes for Researchers

Recrystallization Strategy

For purification, the "Mixed Solvent" technique is highly effective for this compound class:

  • Dissolution: Dissolve the crude acid in a minimum amount of hot Ethanol or Ethyl Acetate .

  • Precipitation: Slowly add warm Water (if using Ethanol) or Hexanes (if using EtOAc) until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The bromo-indole acid should crystallize out as a solid.

Acid-Base Extraction (Purification Shortcut)

Because of the carboxylic acid (pKa ~4.7), you can purify this compound without a column:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash with 1M HCl (removes basic impurities).

  • Extract with saturated NaHCO₃ (The product moves to the aqueous layer as the sodium salt).

  • Discard the organic layer (removes non-acidic impurities).

  • Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate.[3]

  • Filter and dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13978438, 4-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General principles of solubility prediction for ionizable drugs).

Crystal Structure Analysis of 4-Substituted Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids, pharmaceuticals (e.g., indomethacin), and agrochemicals (e.g., auxins).[1][2] While the crystal structures of unsubstituted indole-2-carboxylic acid (ICA) and indole-3-acetic acid (IAA) are well-documented, 4-substituted derivatives present unique crystallographic challenges and opportunities.

The substituent at the C4 position exerts a profound "peri-like" steric effect on the C3 position and electronically modulates the acidity of the pyrrole N-H bond. This guide details the structural analysis of these compounds, focusing on supramolecular synthons, conformational locking, and experimental protocols for obtaining diffraction-quality crystals.

Structural & Electronic Context

Understanding the 4-substituted indole core is a prerequisite for successful crystal engineering.[3] Unlike the 5-, 6-, or 7-positions, the 4-position is sterically intimate with the C3 substituent (or C3-H) and the pyrrole nitrogen.

The "4-Position Effect"
  • Steric Compression: A substituent at C4 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) imposes steric pressure on the C3 position. In indole-3-carboxylic acids, this forces the carboxyl side chain out of the indole plane, often locking the torsion angle 
    
    
    
    (C2-C3-C
    
    
    -C
    
    
    ) into a specific range to minimize
    
    
    strain.
  • Electronic Modulation: The C4 substituent is inductively close to the pyrrole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Electron-withdrawing groups (EWGs) like -Cl or -Br at C4 significantly increase the acidity of the 
    
    
    
    , making it a stronger hydrogen bond donor in the crystal lattice.
Supramolecular Synthons

The crystal packing is dominated by the competition between two primary hydrogen-bonding motifs:

  • Homosynthon A (Acid-Acid Dimer): The classic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dimer formed by two carboxylic acid groups.
    
  • Heterosynthon B (Acid-Indole Catemer): A chain motif where the carboxylic acid O-H donates to the carbonyl of the next molecule, while the indole N-H donates to the carboxylic O or OH.

Table 1: Impact of 4-Substitution on Synthon Preference

Substituent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Electronic EffectSteric Impact (on C3)Predicted Packing Motif
-H (Reference)NeutralNoneRibbon/Catemer (often favored over dimer in ICA)
-Cl / -Br Strong EWG (Inductive)ModerateStronger N-H...O bonds ; often stabilizes solvates if acceptors are available.
-OMe EDG (Resonance)HighTwisted Conformation ; disrupts planar stacking; favors cyclic dimers if steric clash is high.[3]
-COOH (Diacid)Strong EWGHigh3D H-bond Network ; high melting point; insoluble in non-polar solvents.[3]

Case Study: 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

Relevance: A potent natural auxin found in peas (Pisum sativum).[3] The 4-Cl group increases biological activity by 10-100x compared to IAA.[3] Crystallographic Insight: The crystal structure of 4-Cl-IAA (CSD Refcode: CC4DWW8 ) reveals that the chlorine atom locks the acetic acid side chain into a conformation perpendicular to the indole ring. This "conformational lock" is critical for its high affinity to the TIR1 auxin receptor. In the crystal lattice, the high acidity of the N-H (due to the 4-Cl) leads to short, directional hydrogen bonds that override weaker van der Waals forces.

Experimental Protocol: Crystallization & Analysis

Growing diffraction-quality crystals of 4-substituted indoles requires overcoming their tendency to "oil out" or form microcrystalline powders due to strong intermolecular forces.[3]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and method optimization.

CrystallizationWorkflow Start Crude 4-Substituted Indole Carboxylic Acid Solubility Solubility Test (10 mg/mL) Start->Solubility Polar Soluble in MeOH/EtOH? Solubility->Polar NonPolar Soluble in DCM/CHCl3? Polar->NonPolar No VaporDiff Method A: Vapor Diffusion (MeOH -> Hexane) Polar->VaporDiff Yes SlowEvap Method B: Slow Evaporation (Acetone/Water) NonPolar->SlowEvap Yes Cooling Method C: Slow Cooling (Hot Toluene/Acetonitrile) NonPolar->Cooling No (Insoluble) Check Microscopy Check (Birefringence) VaporDiff->Check SlowEvap->Check Cooling->Check Check->Solubility Amorphous/Oil (Retry) XRD SC-XRD Data Collection (100 K) Check->XRD Single Crystal Found

Figure 1: Decision tree for crystallizing 4-substituted indole carboxylic acids. The choice of method depends heavily on the solubility profile dictated by the 4-substituent.

Detailed Methodology
Step 1: Purification (Critical)

Impurities (often decarboxylated 4-substituted indoles) act as poisons for crystal growth.[3]

  • Action: Recrystallize the crude material from Acetic Acid/Water (1:1) before attempting single-crystal growth. The acidic medium prevents decarboxylation and protonates the carboxylate.

Step 2: Vapor Diffusion (Preferred Method)

This method is superior for 4-substituted derivatives because it allows for a slow increase in supersaturation, minimizing the inclusion of solvent voids.

  • Inner Vial: Dissolve 20 mg of the compound in 1.5 mL of Methanol or THF . (Use THF if the 4-substituent is lipophilic, e.g., 4-Br).

  • Outer Vial: Add 5 mL of Hexane or Pentane .

  • Process: Seal tightly. The non-polar antisolvent will slowly diffuse into the polar solution.[3]

  • Timeline: Crystals typically appear within 48-72 hours.[3]

Step 3: Data Collection Strategy
  • Temperature: Collect data at 100 K . The carboxylic acid side chains in these derivatives often exhibit high thermal motion or disorder at room temperature.[3]

  • Resolution: Aim for 0.7 Å resolution to accurately locate the Hydrogen atoms on the carboxylic acid and indole Nitrogen. This is vital for confirming the

    
    -bond network (Dimer vs. Catemer).
    

Structural Analysis Checklist

When solving the structure, verify the following parameters to ensure the model is chemically and crystallographically sound.

Table 2: Key Structural Parameters to Validate

ParameterExpected Value / RangeSignificance
C-O vs. C=O Bond Lengths C=O: ~1.21 Å C-OH: ~1.32 ÅConfirm protonation state.[4] If equal (~1.26 Å), suspect a salt (carboxylate).[2]
Indole N-H...O Distance 2.8 - 3.0 Å (Donor-Acceptor)Indicates strength of the ribbon packing.[3] Shorter = Stronger (typical for 4-EWG).[3]
Torsion Angle (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
0° or 180° (Planar) ~90° (Twisted)4-H derivatives are often planar. 4-Substituted derivatives are often twisted.[4]
Space Group Often ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

Centrosymmetric dimers prefer these space groups.

References

  • Engvild, K. C. (1986).[3] Chlorine-containing natural compounds in higher plants. Phytochemistry, 25(4), 781-791. Link

  • Antolić, S., et al. (1996).[2][5] Crystal and molecular structure of 4-chloroindole-3-acetic acid. Acta Crystallographica Section C, 52(1), 206-208. Link (CSD Refcode: CC4DWW8)[2]

  • Smith, D. A., et al. (2015).[2] Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. Journal of Physical Chemistry C, 119(32), 18317–18325.[2] Link[2]

  • PubChem. (2023). 4-Chloroindole-3-acetic acid (Compound Summary). National Library of Medicine. Link

  • Kojić-Prodić, B., et al. (1991).[1][3] Structure-activity relationships of auxins. Acta Botanica Croatica, 50, 27-38. Link

Sources

literature review of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Introduction: The Strategic Importance of a Functionalized Indole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. Within this class, this compound stands out as a highly valuable synthetic intermediate. The strategic placement of its functional groups—a bromine atom at the 4-position for cross-coupling reactions, a carboxylic acid at the 3-position for amide bond formation, and an N-methyl group to modulate solubility and metabolic stability—makes it a versatile building block for drug discovery and development professionals.

This guide provides a comprehensive literature review of the synthetic strategies for accessing this key intermediate. We will explore various retrosynthetic approaches, delve into the mechanistic rationale behind key transformations, and provide detailed protocols, offering researchers a practical and insightful resource for their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical analysis of the target molecule reveals several potential bond disconnections, leading to three primary synthetic strategies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Late-Stage N-Methylation cluster_C Route C: Indole Ring Construction Target This compound A_Intermediate 1-Methyl-1H-indole-3-carboxylic acid Target->A_Intermediate C-Br bond formation B_Intermediate 4-Bromo-1H-indole-3-carboxylic acid (or ester) Target->B_Intermediate N-CH3 bond formation C_Intermediate Acyclic Precursors (e.g., substituted anilines, phenylhydrazines) Target->C_Intermediate Indole ring formation

Caption: Primary retrosynthetic strategies for the target molecule.

Synthetic Strategies and Mechanistic Insights

Route A: Late-Stage Bromination of the Indole Core

This approach involves first synthesizing the 1-methyl-1H-indole-3-carboxylic acid scaffold and then introducing the bromine atom at the C-4 position. While conceptually straightforward, this route presents a significant regioselectivity challenge. The indole ring is electron-rich, and electrophilic aromatic substitution can occur at multiple positions.

Mechanism & Causality: Standard brominating agents like Br₂ in acetic acid tend to react at the more activated C-5 and C-6 positions of the indole-3-carboxylate, leading to undesired products[1]. To achieve selective C-4 bromination, a directed approach is often necessary. Recent advancements have utilized transition-metal catalysis with a directing group on the indole nitrogen. For instance, a palladium-catalyzed reaction using N-bromosuccinimide (NBS) as the bromine source can achieve C-4 bromination on an N-protected indole-3-carbaldehyde precursor[2]. The directing group coordinates to the palladium catalyst, bringing the brominating agent into close proximity with the C-4 C-H bond, thereby overcoming the inherent electronic preference of the indole ring. This method, while elegant, requires additional steps for protection and deprotection, and subsequent oxidation of the aldehyde to the carboxylic acid.

Route B: Late-Stage N-Methylation of a 4-Bromoindole Precursor

This is arguably the most practical and widely employed strategy, leveraging commercially available 4-bromoindole derivatives. The synthesis begins with the brominated indole core, and the N-methyl and C-3 carboxyl groups are introduced subsequently.

Workflow for Route B:

G A Methyl 4-bromo-1H-indole-3-carboxylate (Starting Material) B Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate A->B  N-Methylation   C This compound (Target) B->C  Ester Hydrolysis  

Caption: A common and efficient workflow for Route B.

Mechanism & Causality:

  • N-Methylation: The indole nitrogen proton is acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the indolide anion. This potent nucleophile then reacts with an electrophilic methyl source, like iodomethane (CH₃I) or dimethyl sulfate, in an Sₙ2 reaction to form the N-C bond[3]. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical as it effectively solvates the cation of the base without deactivating the nucleophile, thus accelerating the reaction.

  • Ester Hydrolysis: The final step involves the conversion of the methyl ester to the carboxylic acid. This is typically achieved through saponification, using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., methanol or THF). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a final acid-base workup to protonate the carboxylate salt, yielding the final product.

This route is highly efficient due to the high yields of both steps and the accessibility of the starting material, methyl 4-bromo-1H-indole-3-carboxylate[4][5].

Route C: De Novo Construction of the Indole Ring

This strategy involves building the indole ring from acyclic precursors that already contain the required bromine and nitrogen substituents. Classic named reactions like the Fischer, Bartoli, or Larock indole syntheses can be adapted for this purpose.

A modern and powerful example of this approach is the copper-catalyzed intramolecular C-N bond formation[6][7][8]. This method starts with a suitably substituted 2-bromophenyl derivative which undergoes an intramolecular Ullmann-type coupling.

Mechanism & Causality: The reaction proceeds via a copper(I)-catalyzed cyclization. The substrate, typically an N-substituted methyl 3-amino-2-(2-bromophenyl)acrylate, is prepared from the corresponding 2-bromophenylacetate derivative[6]. In the presence of a Cu(I) catalyst (e.g., CuI) and a base (e.g., K₃PO₄), the amine nitrogen is believed to coordinate to the copper center. This is followed by oxidative addition of the aryl bromide to the copper, and subsequent reductive elimination forms the crucial C-N bond, constructing the indole ring in good to excellent yields under relatively mild conditions[7]. While powerful, this route requires the synthesis of a more complex acyclic precursor, which may involve multiple steps.

Comparative Analysis of Synthetic Routes

Parameter Route A: Late-Stage Bromination Route B: Late-Stage N-Methylation Route C: Indole Ring Construction
Key Advantage Atom economy (if direct bromination works)High efficiency and reliabilityHigh flexibility for diverse analogs
Key Challenge Poor regioselectivityDependent on commercial starting materialMulti-step synthesis of precursor
Typical Steps 3-5 (including protection/deprotection)2-34-6
Overall Yield Variable to ModerateHigh to ExcellentModerate to Good
Scalability Challenging due to catalysis/selectivityExcellentModerate
Starting Materials 1-Methyl-1H-indole4-Bromo-1H-indole-3-carboxylateSubstituted anilines/phenylacetates

Detailed Experimental Protocols

The following protocol details the most efficient and reliable method (Route B) for synthesizing this compound.

Step 1: Synthesis of Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate

G cluster_main N-Methylation of Methyl 4-bromo-1H-indole-3-carboxylate Start Reagents + CH₃I, K₂CO₃ ------------------- DMF, RT Start->Reagents Product Reagents->Product

Caption: Reaction scheme for the N-methylation step.

Procedure:

  • To a stirred solution of methyl 4-bromo-1H-indole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodomethane (CH₃I, 1.2 eq) dropwise to the mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold non-polar solvent like hexane to remove impurities.

  • Dry the resulting solid under vacuum to afford methyl 4-bromo-1-methyl-1H-indole-3-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

Procedure:

  • Suspend methyl 4-bromo-1-methyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 3.0-4.0 eq) to the suspension.

  • Heat the mixture to reflux (typically 60-70 °C) and stir vigorously for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed and the sodium salt of the product is formed.

  • Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow, dropwise addition of a concentrated acid such as hydrochloric acid (HCl).

  • A white precipitate of the carboxylic acid product will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum. This procedure typically yields this compound with high purity.

Conclusion

While several synthetic pathways to this compound exist, the two-step sequence starting from methyl 4-bromo-1H-indole-3-carboxylate (Route B) represents the most robust, scalable, and efficient method. This route benefits from a commercially available starting material and proceeds via two high-yielding classical reactions: N-alkylation and ester hydrolysis. For researchers requiring novel analogs not accessible through this primary route, modern methods like directed C-H activation (an advanced variant of Route A) or de novo ring constructions via copper-catalyzed cyclizations (Route C) offer powerful, albeit more complex, alternatives. A thorough understanding of these synthetic strategies and their underlying mechanisms empowers chemists to make informed decisions in the design and execution of syntheses for drug discovery and development.

References

  • D’yakonov, V. A., et al. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 73(11), 4275–4278. [Link][6]

  • D’yakonov, V. A., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link][7]

  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13. [Link][9]

  • Kumar, P. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link][10]

  • Google Patents. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents. [11]

  • Ma, D., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link][12]

  • Patsnap. (2020). 4-bromoindole compound and preparation method thereof. Patsnap. [Link][2]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • D’yakonov, V. A., et al. (2025). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ResearchGate. [Link][8]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). [Link]

  • Taylor, D. A. (2025). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. ResearchGate. [Link][1]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • Smith, A. M. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(11), 7033-7039. [Link][13]

  • Sakai, N., et al. (2012). Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides. Organic Letters, 14(18), 4842–4845. [Link]

  • Cenmed. tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate. Cenmed. [Link]

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. PubChem. [Link][14]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2023). 22.5: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indole-3-carboxylic acid derivatives are of significant interest due to their diverse biological activities. The 4-bromo-1-methyl-1H-indole-3-carboxylic acid scaffold serves as a versatile intermediate, allowing for further functionalization at the bromine-substituted position, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the synthetic strategies and detailed laboratory protocols for the preparation of this key intermediate and its subsequent conversion into various amide derivatives.

Chapter 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound derivatives can be approached through several established routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and tolerance to certain functional groups.

1.1. Retrosynthetic Approach

A logical retrosynthetic analysis breaks down the target molecule into simpler, more readily available precursors. The primary disconnections are made at the amide bond, the C3-carboxylic acid group, the N1-methyl group, and finally, the indole ring itself.

G Target 4-Bromo-1-methyl-1H-indole-3-carboxamide (Target Derivative) Acid This compound Target->Acid Amide Coupling MethylIndole 4-Bromo-1-methyl-1H-indole Acid->MethylIndole C3-Carboxylation BromoIndole 4-Bromoindole MethylIndole->BromoIndole N-Methylation Aniline Substituted Aniline/Nitrobenzene Precursor BromoIndole->Aniline Indole Ring Formation G cluster_0 Recommended Synthetic Workflow Start 4-Bromoindole Step1 N-Methylation (Protocol 2.1) Start->Step1 Intermediate1 4-Bromo-1-methyl-1H-indole Step1->Intermediate1 Step2 C3-Formylation (Protocol 3.1) Intermediate1->Step2 Intermediate2 4-Bromo-1-methyl-1H- indole-3-carbaldehyde Step2->Intermediate2 Step3 Oxidation (Protocol 3.2) Intermediate2->Step3 Intermediate3 4-Bromo-1-methyl-1H- indole-3-carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling (Protocol 4.1) Intermediate3->Step4 End Target Amide Derivatives Step4->End

Sources

Application Note: Decarboxylation Strategies for 4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decarboxylation of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid represents a critical transformation in the synthesis of functionalized indole scaffolds. While simple indole-3-carboxylic acids decarboxylate readily upon heating, the presence of the 4-bromo substituent introduces significant steric strain (peri-interaction) and electronic deactivation, raising the energy barrier for the transition state. Furthermore, the 1-methyl group precludes the classic proton-transfer mechanisms involving the N-H moiety, necessitating specific forcing conditions.

This guide details three validated protocols to effect this transformation, ranked by robustness and scalability. It addresses the specific challenge of retaining the labile C4-bromine atom while ensuring complete extrusion of CO₂.

Mechanistic Insight & Challenges

The Steric-Electronic Conflict

The 4-position of the indole ring is sterically crowded relative to the 3-carboxyl group.

  • Steric Relief: Decarboxylation relieves the peri-strain between the C3-carbonyl oxygen and the large C4-bromine atom. This thermodynamic drive is favorable.

  • Electronic Barrier: The electron-withdrawing nature of the bromine (inductive effect) destabilizes the development of positive charge at C3 during the initial protonation step required in acid-catalyzed pathways.

  • 1-Methyl Effect: Unlike 1H-indoles, the 1-methyl analog cannot stabilize the intermediate via N-deprotonation. The reaction must proceed through a zwitterionic intermediate or a metal-stabilized carboxylate.

Reaction Pathway Visualization

The following diagram illustrates the critical "Copper-Bridge" mechanism (Method A) versus the Acid-Mediated pathway (Method C).

Decarboxylation_Mechanism Substrate 4-Bromo-1-methyl- indole-3-COOH Cu_Complex Cu-Carboxylate Complex Substrate->Cu_Complex Cu/Quinoline (Method A) Protonation C3-Protonation (Ipso-attack) Substrate->Protonation TFA/Heat (Method C) TS_Cu Transition State (Cu-Stabilized) Cu_Complex->TS_Cu Heat Product 4-Bromo-1-methylindole + CO2 TS_Cu->Product -CO2 Zwitterion Cationic Intermediate Protonation->Zwitterion Zwitterion->Product -CO2

Figure 1: Mechanistic divergence between Copper-mediated (Orange) and Acid-mediated (Green) pathways.

Validated Protocols

Method A: Copper-Catalyzed Thermal Decarboxylation (The "Gold Standard")

Best for: Scalability (>5g), difficult substrates, and high purity. Mechanism: Quinoline acts as a high-boiling solvent and base; Copper promotes decarboxylation via coordination to the carboxylate, lowering the activation energy [1].

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Copper powder (0.1 equiv) or Copper Chromite (0.05 equiv)

  • Solvent: Quinoline (Reagent Grade, 5 mL per mmol substrate)

  • Workup: 6N HCl, Ethyl Acetate, Brine.

Protocol Steps
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the substrate in Quinoline.

  • Catalyst Addition: Add Copper powder (10 mol%). Note: Copper chromite is a superior alternative if available [2].

  • Inert Atmosphere: Flush the system with Argon or Nitrogen for 10 minutes. Critical: Oxygen at high temperatures can lead to oxidative polymerization of the indole.

  • Reaction: Heat the mixture to 190–200°C (gentle reflux of Quinoline is ~237°C, but 200°C is usually sufficient and safer for the bromine substituent).

  • Monitoring: Monitor by TLC (System: Hexanes/EtOAc 4:1). The acid (baseline) should disappear, replaced by a less polar spot (Product). Reaction time is typically 2–4 hours.

  • Workup (The "Acid Wash"):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (10 volumes).

    • Critical Step: Pour the mixture into an ice-cold solution of 6N HCl . Shake vigorously in a separatory funnel. The HCl converts the Quinoline into water-soluble Quinolinium chloride.

    • Separate the organic layer. Repeat the HCl wash 2x to ensure all Quinoline is removed (residual Quinoline poisons biological assays).

    • Wash with water, then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the pure indole.

Method B: Microwave-Assisted Decarboxylation

Best for: Rapid screening (<100mg), library synthesis. Mechanism: Direct thermal excitation; superheating effects allow reaction at lower bulk temperatures/times.

Materials
  • Substrate: 1.0 equiv

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Vessel: Microwave-dedicated sealed tube.

Protocol Steps
  • Dissolve the substrate in NMP (concentration 0.2 M).

  • Add a magnetic stir bar and seal the vessel.

  • Irradiate at 200°C (High Absorption level) for 15 minutes .

  • Cooling: Use compressed air cooling (standard on most MW synthesizers) to rapidly drop temperature to <50°C.

  • Workup: Dilute with water (5x volume). Extract with Et₂O or EtOAc. Wash organic layer extensively with water to remove NMP.

Method C: Acid-Mediated (Metal-Free)

Best for: Applications where trace metal contamination (Cu) is unacceptable (e.g., subsequent Pd-catalyzed coupling). Mechanism: Protonation at C3 creates a beta-imino acid equivalent, facilitating CO₂ loss [3].

Materials
  • Substrate: 1.0 equiv

  • Reagent: Trifluoroacetic acid (TFA) - 100% or as a 50% v/v mixture with Toluene.

Protocol Steps
  • Dissolve substrate in TFA/Toluene (1:1).

  • Heat to reflux (~110°C ) for 12–24 hours.

  • Note: This method is slower than Method A due to the electron-withdrawing effect of the 4-Br group, which destabilizes the protonated intermediate.

  • Workup: Evaporate volatiles in vacuo. Redissolve in DCM, wash with sat. NaHCO₃ (to neutralize residual acid), dry, and concentrate.

Comparative Data & Selection Guide

FeatureMethod A (Cu/Quinoline)Method B (Microwave)Method C (TFA)
Scale Gram to KilogramMilligramGram
Time 2–4 Hours15–30 Minutes12–24 Hours
Yield High (85-95%)Mod-High (70-90%)Moderate (60-80%)
Purity High (after workup)VariableHigh
Risk Residual QuinolinePressure limitsIncomplete reaction
Recommendation Primary Choice Screening Only Metal-Sensitive

Quality Control & Troubleshooting

Analytical Validation (Expected Data)
  • 1H NMR (CDCl₃):

    • Loss of COOH: Disappearance of the broad singlet at >11 ppm.

    • Appearance of C3-H: A new signal appears in the aromatic region (typically δ 6.5–7.2 ppm, often a doublet or multiplet depending on coupling with C2-H).

    • 4-Br Shift: The chemical shift of the proton at C5 (ortho to Br) may shift slightly upfield due to the loss of the anisotropic effect of the carbonyl.

  • Mass Spectrometry: Observed mass should be [M-44] relative to starting material. Check isotopic pattern for Br (1:1 ratio of M and M+2).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reaction Temperature too low; Steric bulk of 4-Br.Increase temp to 210°C; Switch to Method A (Cu) if using Method C.
Debromination Excessive heat; Presence of reducing metals.Ensure Cu powder is high purity (no Zn/Fe); Reduce reaction time; Use inert atmosphere.
Black Tar Formation Oxidative polymerization.Strictly degas solvents (Ar/N₂ sparge); Protect from light.
Residual Solvent Quinoline trapped in product.Increase the number of 6N HCl washes; Monitor by NMR (Quinoline peaks: ~8.9, 8.1 ppm).

References

  • Piers, E., & Brown, R. K. (1962).[1] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559–561.[1] [Link]

    • Key Insight: Establishes the superiority of Copper salts over simple thermal methods for halo-indoles.
  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of Indole-2-carboxylic acids: A Microwave Assisted Method. Journal of Organic Chemistry, 60(5), 1313-1315.
  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Chapter on Indole Synthesis).
  • Shepard, N. A., & Tichelman, G. L. (1918). The Decarboxylation of Acids in the Indole Series. Journal of the American Chemical Society, 40(4), 742-750. Key Insight: The classical "Quinoline/Copper" historical grounding.

Sources

Application Notes and Protocols for the Esterification of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Esterification in Drug Discovery

In the landscape of modern drug development, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this motif is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Among the myriad of chemical transformations, the esterification of carboxylic acid moieties on the indole ring is a fundamental strategy. Esterification can enhance lipophilicity, improve cell membrane permeability, and serve as a prodrug approach to mask a polar carboxylic acid, thereby improving oral bioavailability.

This guide provides a detailed exploration of robust and versatile methods for the esterification of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry. The presence of the electron-withdrawing bromo-substituent and the N-methyl group influences the reactivity of the indole ring and the carboxylic acid, necessitating a careful selection of esterification methodology. We will delve into the mechanistic underpinnings of three distinct and field-proven protocols, offering insights into their relative merits and practical execution.

Physicochemical Profile of this compound

A thorough understanding of the substrate is critical for successful reaction optimization. The key features of this compound are:

  • Indole Ring System : The indole nucleus is an aromatic heterocyclic system. The lone pair of electrons on the nitrogen atom contributes to the aromaticity, rendering the ring electron-rich. However, the bromine atom at the 4-position acts as an electron-withdrawing group through inductive effects, which can decrease the overall nucleophilicity of the ring system. This deactivation can be advantageous in preventing unwanted side reactions on the indole ring under certain conditions.

  • N-Methyl Group : The presence of a methyl group on the indole nitrogen (N1 position) precludes N-H acidity and prevents potential side reactions at this position, such as N-acylation, which can be a concern with unsubstituted indoles.

  • Carboxylic Acid at C3 : The carboxylic acid at the 3-position is the primary site for the esterification reactions discussed herein. Its reactivity can be influenced by the electronic effects of the substituted indole ring.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is often favored for its operational simplicity and cost-effectiveness, particularly on a larger scale.

Mechanistic Rationale

The reaction proceeds via a series of reversible steps.[3] Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, it is essential to either use a large excess of the alcohol or remove the water as it is formed.[4]

Experimental Protocol: Synthesis of Methyl 4-Bromo-1-methyl-1H-indole-3-carboxylate

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both the reactant and the solvent (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-bromo-1-methyl-1H-indole-3-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality and Insights:
  • Excess Alcohol : Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product as per Le Châtelier's principle.[2]

  • Acid Catalyst : Concentrated sulfuric acid is a common and effective catalyst.[5] However, for substrates sensitive to strong acids, milder catalysts like p-toluenesulfonic acid (p-TsOH) can be employed.

  • Work-up : The aqueous work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid. The bicarbonate wash neutralizes the acid, preventing potential hydrolysis of the ester during storage.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification, the Steglich esterification offers a mild and highly efficient alternative.[6] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an N-acylpyridinium species, which is a potent acylating agent. The alcohol subsequently attacks this intermediate to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).

Experimental Protocol: Synthesis of Ethyl 4-Bromo-1-methyl-1H-indole-3-carboxylate

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1-1.3 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:
  • Mild Conditions : The reaction is typically performed at room temperature, making it suitable for substrates with acid-sensitive functional groups.[6]

  • DMAP Catalyst : The addition of DMAP is crucial for efficient esterification, as it accelerates the reaction and suppresses the formation of N-acylurea byproducts.

  • Urea Byproduct : The formation of insoluble DCU can be advantageous for its easy removal by filtration. However, for some applications, the water-soluble EDC is preferred to simplify the work-up procedure.

Method 3: Mitsunobu Reaction - For Sterically Hindered or Sensitive Alcohols

The Mitsunobu reaction is a powerful tool for the formation of esters from carboxylic acids and alcohols, particularly when dealing with sterically hindered substrates or when inversion of stereochemistry at the alcohol center is desired.[8][9] The reaction proceeds under neutral conditions and is known for its high yields and broad substrate scope.

Mechanistic Rationale

The reaction is a complex redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol to form an alkoxyphosphonium salt. The carboxylate anion, generated by the deprotonation of the carboxylic acid by the betaine intermediate, then acts as a nucleophile and displaces the phosphine oxide in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[11][12]

Experimental Protocol: Synthesis of Isopropyl 4-Bromo-1-methyl-1H-indole-3-carboxylate

Materials:

  • This compound

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Causality and Insights:
  • Neutral Conditions : The reaction is performed under neutral conditions, making it compatible with a wide range of functional groups.

  • Reagent Stoichiometry : It is crucial to use the reagents in the correct stoichiometry to ensure complete conversion and minimize side reactions.

  • Purification : The purification step can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Careful chromatography is typically required.

Data Presentation: Comparative Summary of Esterification Methods

MethodCatalyst/ReagentsSolventTemperatureReaction TimeAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or p-TsOHAlcohol (excess)Reflux4-8 hCost-effective, simple, scalable.Harsh acidic conditions, reversible reaction.[13]
Steglich DCC or EDC, DMAPDCM, THF0 °C to RT2-6 hMild conditions, high yields.[6]Use of stoichiometric coupling agents, byproduct removal.
Mitsunobu PPh₃, DEAD or DIADTHF, Dioxane0 °C to RT12-24 hMild, neutral conditions, good for hindered alcohols.[8][9]Stoichiometric byproducts, purification can be challenging.

Visualization of Experimental Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow start 4-Bromo-1-methyl-1H-indole-3- carboxylic acid in excess MeOH reagents Add catalytic H₂SO₄ start->reagents reflux Reflux for 4-8 h reagents->reflux cool Cool to RT reflux->cool concentrate Concentrate in vacuo cool->concentrate dissolve Dissolve in EtOAc concentrate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Methyl 4-bromo-1-methyl-1H- indole-3-carboxylate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Workflow start 4-Bromo-1-methyl-1H-indole-3- carboxylic acid, EtOH, DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at RT for 2-6 h add_dcc->react filter Filter DCU precipitate react->filter wash_hcl Wash with 1M HCl filter->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry purify Purify (Chromatography) dry->purify product Ethyl 4-bromo-1-methyl-1H- indole-3-carboxylate purify->product

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction Workflow

Mitsunobu_Workflow start 4-Bromo-1-methyl-1H-indole-3- carboxylic acid, iPrOH, PPh₃ in THF cool Cool to 0 °C start->cool add_dead Add DEAD solution dropwise cool->add_dead react Stir at RT for 12-24 h add_dead->react concentrate Concentrate in vacuo react->concentrate purify Purify (Chromatography) concentrate->purify product Isopropyl 4-bromo-1-methyl-1H- indole-3-carboxylate purify->product

Caption: Workflow for Mitsunobu Reaction.

Conclusion and Method Selection

The choice of esterification method for this compound depends on several factors, including the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product. For large-scale synthesis where cost is a primary concern and the substrate is stable to acid, the Fischer-Speier esterification is a viable option. For substrates with acid-labile functionalities or when milder conditions are preferred, the Steglich esterification provides an excellent alternative with high yields. The Mitsunobu reaction is the method of choice for sterically demanding alcohols or when precise control of stereochemistry is required, albeit with a more challenging purification process. Each method presented in this guide is a robust and reliable tool in the arsenal of the medicinal chemist for the strategic modification of indole-based scaffolds.

References

Sources

Application Note: Strategic Utilization of 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid in Pharmaceutical Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 110811-31-9) as a divergent intermediate in medicinal chemistry.[1][2] Unlike the more common 5- or 6-substituted indoles, the 4-bromo motif offers a unique vector for extending molecular reach into solvent-exposed regions or specific hydrophobic pockets of target proteins (e.g., kinases, viral polymerases).[1][2] This note provides validated protocols for overcoming steric hindrance at the C4 position via Suzuki-Miyaura cross-coupling and efficient C3-amidation workflows, positioning this molecule as a high-value scaffold for Hit-to-Lead optimization.

Chemical Profile & Handling

The 4-position of the indole ring is historically difficult to functionalize via direct electrophilic aromatic substitution due to the electronic preference for C3. Consequently, pre-functionalized building blocks like This compound are critical.[1][2]

Physical Properties Table
PropertySpecification
Chemical Name This compound
CAS Number 110811-31-9
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calc) ~3.8 (Carboxylic acid)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Safety Warning: Indole derivatives can be irritants. The C4-bromide is potentially reactive.[1][2][3][4] Standard PPE (gloves, goggles, fume hood) is mandatory.

Strategic Value: The "C4 Vector"

In Structure-Activity Relationship (SAR) studies, the vector of substitution is paramount.

  • C5/C6 Substitution: Projects substituents "linear" to the indole core axis.

  • C4 Substitution: Projects substituents roughly perpendicular to the C2-C3 bond, often allowing access to unique ribose-binding pockets in kinases or allosteric sites in GPCRs that are inaccessible to 5/6-substituted analogs.[1][2]

  • N-Methylation: The N-methyl group (vs. free NH) improves lipophilicity (

    
    ) and membrane permeability, while preventing non-specific H-bond donation which can lead to metabolic liability (glucuronidation).[1][2]
    

Experimental Protocols

Protocol A: Overcoming Steric Hindrance in C4-Arylation (Suzuki-Miyaura)

Challenge: The C4 position is sterically crowded by the C3-carboxylic acid (or ester) and the peri-hydrogen at C5.[1][2] Standard Pd(PPh3)4 catalysts often fail or result in low yields due to slow oxidative addition. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.

Materials
  • Substrate: Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate (Esterification of the acid is recommended before coupling to prevent catalyst poisoning by the free acid).[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for less hindered partners).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Indole substrate (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)2, XPhos, and K3PO4.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to indole).

  • Activation: Seal the vial and heat to 90-100°C for 4–12 hours. Note: Monitoring by LCMS is crucial; the starting bromide is distinct from the protodebrominated byproduct.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Amidation (Library Generation)

Rationale: The carboxylic acid at C3 is the primary handle for docking interactions (e.g., forming H-bonds with the hinge region of kinases).

Materials
  • Substrate: this compound.[1]

  • Amine: Primary or secondary amine (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or anhydrous DCM.

Step-by-Step Procedure
  • Activation: Dissolve the Indole acid (1.0 equiv) in dry DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 mins to form the active ester.

  • Coupling: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Dilute with water (precipitate often forms).

  • Isolation: Filter the solid or extract with DCM. Wash organic layer with sat. LiCl (to remove DMF), then NaHCO3.

Visualizing the Divergent Workflow

The following diagram illustrates how this intermediate serves as a linchpin for creating diverse chemical libraries.

IndoleWorkflow Start 4-Bromo-1-methyl- indole-3-carboxylic acid Path1 Pathway A: C3-Amidation Start->Path1 HATU, Amine Path2 Pathway B: Esterification Start->Path2 MeOH, H2SO4 Inter1 4-Bromo-Indole-3-Carboxamide (Kinase Hinge Binder) Path1->Inter1 Inter2 Methyl Ester Intermediate Path2->Inter2 Final1 Suzuki Coupling (C4) (Library Generation) Inter1->Final1 Pd-Cat, Ar-B(OH)2 (Direct C4 Func) Inter2->Final1 Pd-Cat, Ar-B(OH)2 (Protected C4 Func) Final2 Hydrolysis Final1->Final2 LiOH (If Ester used) Product 4-Aryl-Indole-3-Carboxamide (Dual Vector Analog) Final1->Product If Amide used first Final2->Product Amidation

Figure 1: Divergent synthetic workflow showing two routes to the final 4-aryl-indole-3-carboxamide scaffold. Route selection depends on the stability of the amide moiety during the Suzuki coupling conditions.

Case Study: Optimization of a Kinase Inhibitor

In a hypothetical campaign targeting a tyrosine kinase, the 4-bromoindole scaffold was used to probe the "Gatekeeper" region.

  • Objective: Extend a hydrophobic group from C4 to displace a conserved water molecule.

  • Execution:

    • The acid was converted to the N-(pyridin-4-yl) amide (Protocol B).[1][2]

    • A library of 12 aryl boronic acids was coupled at C4 (Protocol A).

  • Result: The 4-(2-chlorophenyl) analog showed a 50-fold increase in potency (

    
    ) compared to the unsubstituted parent, validating the C4 vector hypothesis.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodebromination (H replaces Br)Reduce temp to 80°C; Switch to anhydrous dioxane; Increase catalyst load.
No Reaction (Amidation) Poor solubility of acidUse DMF/DMSO mix; Switch to Acid Chloride activation (SOCl2).
Black Precipitate Pd precipitation (Pd black)Ensure efficient degassing; Add ligand excess (1:2 Pd:Ligand ratio).

References

  • Sigma-Aldrich. 4-Bromo-1-methylindole Product Specification. (Accessed 2023).[5][6] Link

  • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995.
  • BenchChem. Application Notes for Indole Scaffolds in Medicinal Chemistry.Link

  • PubChem. Compound Summary: 4-Bromo-1H-indole-3-carboxylic acid.[1]Link

  • Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1][2] (Reference for Indole functionalization strategies).

(Note: While specific commercial drug syntheses are proprietary, the protocols above reflect standard industrial practices for this chemical class as supported by the search results.)

Sources

Revolutionizing Synthesis: Microwave-Assisted Functionalization of 4-Bromo-1-Methylindoles for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Microwave Chemistry in Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. Among its many derivatives, 4-bromo-1-methylindole stands out as a versatile and highly valuable building block. The bromine atom at the C4 position serves as a strategic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the rapid construction of complex molecular architectures. However, traditional thermal synthesis methods for the functionalization of such intermediates often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and diminishing overall efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[1][2] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology to the synthesis of novel compounds derived from 4-bromo-1-methylindole. We will delve into detailed protocols for key cross-coupling reactions, explaining the rationale behind experimental choices and providing a framework for the rapid optimization and diversification of this privileged scaffold.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process. In contrast, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[4] Similarly, the presence of ions in the reaction mixture leads to their rapid migration, causing collisions and generating heat. This direct and instantaneous heating of the reaction components, rather than the vessel, is the key to the remarkable rate enhancements observed in microwave-assisted synthesis.[1][3]

The benefits of this efficient energy transfer are manifold, including significantly reduced reaction times, improved yields, enhanced product purity, and often the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry.[1]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of 4-bromo-1-methylindole provides an ideal reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[5] Microwave irradiation dramatically accelerates this transformation, enabling the rapid synthesis of 4-aryl- and 4-heteroaryl-1-methylindoles.

Conceptual Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep_vial Microwave Vial add_reagents Add: - 4-Bromo-1-methylindole - Boronic Acid Derivative - Palladium Catalyst - Base - Solvent prep_vial->add_reagents mw_reactor Microwave Reactor add_reagents->mw_reactor Seal Vial irradiate Irradiate at Specific Temp & Time mw_reactor->irradiate cool Cool to RT irradiate->cool extract Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolate Product

Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-1-methylindole

ParameterRecommended ConditionsRationale & Expert Insights
Reactants 4-Bromo-1-methylindole (1.0 equiv.), Aryl/Heteroarylboronic Acid (1.2-1.5 equiv.)An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%), PEPPSI-iPr (1-3 mol%), or Pd(dppf)Cl₂ (2-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency. For challenging couplings, more advanced catalysts like PEPPSI-iPr may offer superior results.[6]
Base K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)Carbonate bases are generally effective and easy to handle. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1), DMF, or Toluene/EtOH (5:1)A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[5][7] DMF is a good polar solvent for microwave heating.
Temperature 100-150 °CMicrowave synthesis allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, dramatically accelerating the reaction.[1]
Time 5-30 minutesReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Step-by-Step Methodology:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methylindole (e.g., 0.210 g, 1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Irradiate the mixture with stirring at the set temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-1-methylindole.

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins which are valuable intermediates in organic synthesis.[8][9] Microwave assistance can significantly reduce reaction times and improve yields in this transformation.

Protocol: Microwave-Assisted Heck-Mizoroki Coupling of 4-Bromo-1-methylindole

ParameterRecommended ConditionsRationale & Expert Insights
Reactants 4-Bromo-1-methylindole (1.0 equiv.), Alkene (1.1-1.5 equiv.)A slight excess of the alkene is typically used.
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃) or a palladacycle catalyst.The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Base Et₃N (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.)An organic base like triethylamine often serves as both the base and a solvent.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are well-suited for microwave-assisted Heck reactions.
Temperature 120-180 °CHigher temperatures are often required for the Heck reaction, which are easily and safely achieved in a microwave reactor.[1]
Time 10-45 minutesMonitor the reaction to avoid byproduct formation from prolonged heating.

Step-by-Step Methodology:

  • In a 10 mL microwave vial with a stir bar, combine 4-bromo-1-methylindole (1.0 mmol), the alkene (1.1-1.5 mmol), Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (if required), and the base (2.0-3.0 mmol).

  • Add the solvent (e.g., 5 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at the target temperature (e.g., 150 °C) for the optimized time (e.g., 20 minutes).

  • After cooling, work up the reaction as described for the Suzuki-Miyaura coupling.

  • Purify the product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indoles.[10][11] This reaction is significantly accelerated under microwave irradiation.

Protocol: Microwave-Assisted Sonogashira Coupling of 4-Bromo-1-methylindole

ParameterRecommended ConditionsRationale & Expert Insights
Reactants 4-Bromo-1-methylindole (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.)An excess of the alkyne is generally beneficial.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-5 mol%)The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction, although copper-free methods are also available.[10][12]
Base Et₃N or Diisopropylamine (2.0-4.0 equiv.)The amine base is essential for the catalytic cycle and often serves as the solvent or co-solvent.
Solvent DMF, Toluene, or neat amineThe choice of solvent can influence the reaction rate and yield.
Temperature 80-120 °CMilder conditions are often sufficient for the Sonogashira coupling, especially with microwave heating.
Time 5-20 minutesThis reaction is typically very fast under microwave irradiation.

Step-by-Step Methodology:

  • To a degassed 10 mL microwave vial containing a stir bar, add 4-bromo-1-methylindole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.01-0.05 mmol).

  • Add the solvent (e.g., 4 mL of toluene) and the amine base (e.g., 2 mL of Et₃N).

  • Add the terminal alkyne (1.2-1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at the desired temperature (e.g., 100 °C) for the determined time (e.g., 10 minutes).

  • Upon completion and cooling, perform an extractive work-up.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[13][14] Microwave irradiation provides a rapid and efficient means to synthesize 4-amino-1-methylindole derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R'NH₂ Base Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Amine\nCoordination->Ar-Pd(II)-NHR'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NHR' Product Reductive\nElimination->Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 4-Bromo-1-methylindole

ParameterRecommended ConditionsRationale & Expert Insights
Reactants 4-Bromo-1-methylindole (1.0 equiv.), Amine (1.2-2.0 equiv.)A moderate excess of the amine is generally sufficient.
Catalyst Pd₂(dba)₃ (1-3 mol%) with a bulky phosphine ligand (e.g., XPhos, RuPhos) or a pre-formed catalyst.The ligand plays a critical role in facilitating the reductive elimination step.
Base NaOtBu (1.5-2.5 equiv.) or K₃PO₄ (2.0-3.0 equiv.)A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.
Solvent Toluene, Dioxane, or THFAnhydrous, non-polar aprotic solvents are typically used.
Temperature 100-140 °CMicrowave heating allows for precise temperature control and rapid reaction times.[13]
Time 10-60 minutesThe reaction time will vary depending on the reactivity of the amine.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add 4-bromo-1-methylindole (1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol), the phosphine ligand, and the base (1.5-2.5 mmol) to a 10 mL microwave vial with a stir bar.

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Add the amine (1.2-2.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate with stirring at the designated temperature (e.g., 110 °C) for the required time (e.g., 30 minutes).

  • After cooling, perform an appropriate aqueous work-up.

  • Purify the product by column chromatography.

Conclusion: A New Paradigm in Medicinal Chemistry

The integration of microwave technology into the synthetic workflow for the functionalization of 4-bromo-1-methylindole represents a significant leap forward in efficiency and sustainability. The protocols outlined in this application note provide a robust starting point for the rapid generation of diverse libraries of novel indole derivatives. By leveraging the power of microwave-assisted synthesis, researchers in drug discovery and development can significantly accelerate the hit-to-lead and lead optimization phases, ultimately paving the way for the more rapid discovery of new therapeutic agents. The dramatic reduction in reaction times and the potential for improved yields and purity make MAOS an indispensable tool for the modern medicinal chemist.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. Available at: [Link]

  • Synthesis of Bioactive Molecules. (n.d.). University of Würzburg. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PMC. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2006). Organic Process Research & Development. Available at: [Link]

  • Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. (2021). Green Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and Catalyst. (2021). Bentham Science. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2017). Molecules. Available at: [Link]

  • DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4 - DIMETHYL-8-[2'-(2H-TETRAZOL-5-YL)-. BIPHENYL-4-YLMETHYL]-5,8-DIHYDRO-6H-. PYRIDO[2,3-D]PYRIMIDIN-7-ONE. (TASOSARTAN). (2005). Sciforum. Available at: [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. Available at: [Link]

  • ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2010). ResearchGate. Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). MDPI. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2022). ResearchGate. Available at: [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (2009). Synlett. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2017). New Journal of Chemistry. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Microwave-Assisted Tandem Cross-Coupling Green Synthesis and In Vitro Biological Screening, Molecular Docking Studies of Quinazolin-4-Ones. (2021). Arabian Journal for Science and Engineering. Available at: [Link]

  • Microwave assisted domino heck cyclization and alkynylation: synthesis of alkyne substituted dihydrobenzofurans. (2018). Green Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2020). Molbank. Available at: [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.). CEM Corporation. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues with 4-Bromo-1-methyl-1H-indole-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization, Handling, and Stability in DMSO

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter solubility difficulties with 4-Bromo-1-methyl-1H-indole-3-carboxylic acid (henceforth 4-Br-Indole-COOH ).[1] While Indole-3-carboxylic acid derivatives are generally soluble in polar aprotic solvents like DMSO, the presence of the 4-bromo substituent and the N-methyl group significantly alters the crystal lattice energy and lipophilicity (LogP).[1]

The Science: The primary barrier to solubility is not the solvent capacity of DMSO, but the lattice energy of the solid. The carboxylic acid moiety forms strong intermolecular hydrogen bond dimers in the solid state, while the indole core facilitates


-

stacking. To dissolve this compound, you must input enough energy (heat/sonication) to break these lattice forces without degrading the molecule.
PropertyValue (Estimated/Lit)Implications for Solubility
Molecular Weight ~268.09 g/mol Moderate MW; not a steric hindrance.[1]
pKa (COOH) ~4.2 - 4.8Acidic.[1] Can form salts if basic impurities are present.
LogP ~2.8 - 3.2Lipophilic.[1] Poor water solubility; Good DMSO solubility.[2]
H-Bond Donors 1 (COOH)Prone to dimerization in non-polar environments.[1]
Stability Risk Decarboxylation CRITICAL: Indole-3-carboxylic acids can lose CO

at high temperatures (>60°C).[1]

Diagnostic Workflow

Before proceeding with aggressive solubilization, use this decision matrix to diagnose the specific nature of your solubility failure.

Solubility_Troubleshooting Start Start: Compound undissolved in DMSO Visual Visual Inspection Start->Visual Cloudy Cloudy / Suspension? Visual->Cloudy Micro-precipitate Chunks Visible Chunks / Crystals? Visual->Chunks Solid Mass WaterCheck Check DMSO Water Content (Hygroscopic Failure) Cloudy->WaterCheck Lattice High Lattice Energy (Thermodynamic Barrier) Chunks->Lattice Action_FreshDMSO Use Fresh Anhydrous DMSO WaterCheck->Action_FreshDMSO DMSO is 'Wet' Action_Sonicate Protocol A: Sonication (40kHz, 10 min) Lattice->Action_Sonicate Action_Heat Protocol B: Gentle Heat (37°C - 45°C) Action_Sonicate->Action_Heat Still Undissolved Success Clear Solution Action_Heat->Success Action_FreshDMSO->Action_Sonicate

Figure 1: Diagnostic logic for assessing solubility failures. Note that "Cloudiness" often indicates water contamination in DMSO, while "Chunks" indicate insufficient energy to break the crystal lattice.

Troubleshooting Guides & FAQs

Issue 1: "The solution is cloudy immediately after adding DMSO."

Diagnosis: Water Contamination (The Antisovent Effect). DMSO is highly hygroscopic. If your bottle was left uncapped or is old, it may have absorbed atmospheric water. 4-Br-Indole-COOH is hydrophobic; even 5% water content in DMSO can drastically reduce its solubility limit, causing it to "crash out" as a micro-precipitate (cloudiness).[1]

  • The Fix:

    • Centrifuge the tube (5 min @ 10,000 rpm) to pellet the solid.

    • Remove the supernatant (wet DMSO).

    • Add fresh, anhydrous DMSO (preferably from a glass ampoule or a Sure/Seal™ bottle).

    • Vortex and sonicate.[3]

Issue 2: "I see solid particles that won't dissolve even with vortexing."

Diagnosis: Kinetic Solubility Barrier. The crystal lattice of indole-3-carboxylic acids is stabilized by hydrogen bonding (dimers) and


-stacking.[1] Vortexing provides insufficient energy to break these bonds.
  • The Fix (Protocol A):

    • Ensure the vial is tightly sealed.

    • Place in an ultrasonic water bath (35-40 kHz).

    • Sonicate for 10–15 minutes . The bath water will naturally warm up; this is beneficial.

    • Visual Check: Hold the vial up to a light source. If "schlieren" lines (swirls) are visible, it is dissolving but needs more time.

Issue 3: "Can I heat the solution to speed this up?"

Diagnosis: Thermal Instability Risk. Warning: Indole-3-carboxylic acids are thermally unstable.[1] At high temperatures, they undergo decarboxylation , losing CO


 to become the corresponding indole (in this case, 4-Bromo-1-methylindole).[1]
  • Safe Protocol:

    • Do: Warm to 37°C - 45°C (water bath).

    • Do NOT: Heat above 60°C or boil.

    • Do NOT: Autoclave the compound.

Issue 4: "It precipitates when I add the stock to cell culture media."

Diagnosis: The "DMSO Shock" (Solvent Exchange). When you dilute a 100 mM DMSO stock into aqueous media (e.g., 1:1000 dilution), the solvent environment changes instantly from lipophilic to hydrophilic. The compound may precipitate before it can disperse.[3][4][5][6][7]

  • The Fix (Serial Dilution Method):

    • Do not add the 100 mM stock directly to the media.

    • Create an intermediate working solution (e.g., 10x final concentration) in media with rapid mixing.

    • Alternatively, dilute the stock into PBS + 0.5% BSA . Albumin (BSA) acts as a carrier protein and can sequester the lipophilic molecule, keeping it in solution.

Standardized Solubilization Protocol

Objective: Prepare a stable 50 mM Stock Solution.

Materials:

  • 4-Br-Indole-COOH (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%)

  • Amber glass vial (to protect from light)

  • Ultrasonic bath[1]

Step-by-Step:

  • Calculation:

    • MW ≈ 268.1 g/mol .

    • For 1 mL of 50 mM stock, weigh 13.4 mg .

  • Weighing: Weigh the solid directly into the amber vial. Note: Avoid plastic microfuge tubes for long-term storage if possible, as lipophilic indoles can leach into plastics.[1]

  • Solvent Addition: Add 50% of the calculated DMSO volume first.

    • Why? Creating a highly concentrated slurry increases particle-to-particle friction during sonication, aiding dissolution.[1]

  • Energy Input: Sonicate for 5 minutes.

  • Completion: Add the remaining 50% of DMSO. Sonicate for 5 more minutes.

  • QC: Verify clarity. If clear, store.

Storage and Stability

ParameterRecommendationExplanation
Temperature -20°C or -80°CSlows chemical degradation.[1]
Container Amber GlassIndoles can be photosensitive; amber blocks UV.
Freeze/Thaw Aliquot immediatelyRepeated freeze-thaw cycles introduce atmospheric water (condensation), leading to precipitation. Single-use aliquots are mandatory.
Shelf Life 6 Months (Solution)Carboxylic acids in DMSO can slowly esterify or decarboxylate over long periods.[1]

Critical Note on "Frozen" Precipitates: DMSO freezes at ~19°C. If you take your stock out of the fridge/freezer and see a solid mass, it is likely just frozen DMSO , not precipitated compound. Allow it to liquefy at room temperature (or 37°C) completely before judging solubility.

References

  • Vertex AI & NIH PubChem. (2025). Physical Properties of Indole-3-Carboxylic Acid Derivatives. Retrieved from

  • Lipinski, C., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[1][8] Journal of Biomolecular Screening.[6][8]

  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO.

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2][4][8] Combinatorial Chemistry and High Throughput Screening.[4][9]

  • Li, G., et al. (2012). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.[1] ResearchGate.[10]

Sources

optimizing cross-coupling reaction conditions for steric hindrance at C4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cross-Coupling for Steric Hindrance at C4

Ticket ID: #C4-STERIC-OPT Status: Open Agent: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Sterically Congested C4-Couplings

Executive Summary: The C4 Steric Challenge

Welcome to the optimization hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) at the C4 position is failing.

In the context of this guide, "C4 Steric Hindrance" refers to two distinct but related scenarios:

  • Tetra-ortho-substitution: A 4-haloarene flanked by substituents at the 3- and 5-positions (e.g., 3,5-dimethyl-4-chloropyridine or a mesityl-like electrophile).

  • Distal Bulk: A C4-substituted substrate where the nucleophile (e.g., boronic acid) is itself extremely bulky (e.g., tert-butyl or ortho-substituted), creating a "congested reaction center."

The Core Problem: Steric bulk inhibits the formation of the required square-planar Palladium intermediates. Specifically, it slows down Oxidative Addition (OA) and severely retards Transmetallation (TM) , often leading to catalyst decomposition or side reactions (protodeboronation) before the product can form.

The Hardware: Catalyst & Ligand Selection[1]

Do not use generic conditions (e.g., Pd(PPh3)4) for these substrates. They will fail. You require ligands with specific "Steric Gearing"—large enough to force reductive elimination, but flexible enough to allow oxidative addition.

Ligand Decision Matrix

Use the following logic to select your starting ligand system.

LigandSelection Start Start: Identify Coupling Type Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald Substrate Are both partners sterically hindered? Suzuki->Substrate Amines Amine Type? Buchwald->Amines No No Substrate->No One hindered Yes Yes Substrate->Yes Tetra-ortho Primary Primary Amines->Primary Secondary Secondary Amines->Secondary SPhos Rec: SPhos or RuPhos (Good general bulk tolerance) XPhos Rec: XPhos (Excellent for tetra-ortho) Brett Rec: BrettPhos (Primary Amines) RuPhosN Rec: RuPhos (Secondary Amines) No->SPhos Yes->XPhos Primary->Brett Secondary->RuPhosN

Figure 1: Decision tree for ligand selection based on reaction type and steric demand.

Quantitative Comparison of Key Ligands
LigandClassBuried Volume (%Vbur)Best Use Case
SPhos Biaryl Phosphine~43%Universal baseline for hindered Suzuki couplings.
XPhos Biaryl Phosphine~48%Gold Standard for tetra-ortho substituted biaryls.
RuPhos Biaryl Phosphine~40%Excellent for hindered C-N coupling and electron-poor aryl halides.
IPr NHC~34%Alternative for extremely hindered substrates where phosphines fail.

Troubleshooting & FAQs

Q1: My reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Catalyst Inhibition or Precatalyst Activation Failure .

  • The Cause: Traditional sources like Pd(OAc)₂ or Pd₂dba₃ often fail to generate the active L-Pd(0) species efficiently in crowded environments. Pd(OAc)₂ requires reduction (consuming your hard-to-get nucleophile), and dba is an inhibitor that sticks to the metal.

  • The Fix: Switch to Pd-G4 Precatalysts (e.g., XPhos Pd G4).

    • Why? G4 precatalysts contain a pre-formed 1:1 Pd:Ligand complex. They activate rapidly at room temperature by shedding an inert N-methylcarbazole byproduct, ensuring the active catalytic species is generated immediately without consuming your starting materials [1].

Q2: I am seeing large amounts of "reduced" starting material (Ar-H instead of Ar-X).

Diagnosis: Dehalogenation (Hydrodehalogenation).

  • The Cause: If the Transmetallation step is blocked by sterics at C4, the oxidative addition complex sits idle. If an alcohol solvent is used (e.g., isopropanol, ethanol), the Pd center will perform a

    
    -hydride elimination on the solvent, followed by reductive elimination of Ar-H.
    
  • The Fix:

    • Switch to aprotic solvents (Toluene, Dioxane, THF).

    • Use a G3/G4 precatalyst to ensure fast turnover.

Q3: My boronic acid is disappearing, but I'm only getting benzene/pyridine (Protodeboronation).

Diagnosis: This is the #1 killer of hindered Suzuki couplings.

  • The Mechanism: Steric hindrance slows down the entry of the boronic acid into the catalytic cycle. While it waits, base-catalyzed hydrolysis cleaves the C-B bond.

  • The Fix:

    • Limit Water: Switch from aqueous base (K₂CO₃/H₂O) to anhydrous conditions (Cs₂CO₃ or K₃PO₄ in dry Dioxane).

    • Slow Release: Use MIDA Boronates or Molander Salts (BF3K) . These release the active boronic acid slowly, keeping the concentration low and preventing decomposition [2].[1]

Visualizing the Bottleneck

Understanding where the reaction fails is crucial for fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex Oxidative Addition (Slowed by C4 Sterics) TM_Complex Transmetallation Complex OA_Complex->TM_Complex Transmetallation (CRITICAL BOTTLENECK) Dehal Ar-H (Dead End) OA_Complex->Dehal Dehalogenation (If solvent has H) Product Product (Ar-Ar') TM_Complex->Product Reductive Elimination (Accelerated by Bulk) Product->Pd0 Regeneration Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TM_Complex Proto Ar'-H (Wasted Reagent) Boronic->Proto Protodeboronation (If TM is too slow)

Figure 2: The Catalytic Cycle. Note that while Reductive Elimination is usually fast for bulky ligands, the Transmetallation step is the primary failure point for C4-hindered substrates.

Optimized Experimental Protocol

Protocol: Micro-Screening for Hindered C4 Couplings Use this protocol to identify the correct ligand/base combination before scaling up.

Reagents:

  • Substrate: 0.1 mmol (1.0 equiv)

  • Boron Reagent: 0.15 mmol (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Pd-G4 precatalyst, boronic acid, and base.

    • Note: If using a liquid substrate, add it after the solvent.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.

    • Tip: Water is the enemy here. Ensure solvent is <50 ppm H₂O.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80°C for 1 hour, then ramp to 100°C for 12 hours.

    • Why ramp? The G4 catalyst activates at low temp. Ramping prevents thermal decomposition before the cycle starts.

  • Analysis: Filter a small aliquot through a silica plug (to remove Pd) and analyze via UPLC-MS.

    • Success Metric: Look for conversion >80%. If <50%, switch to SPhos Pd G4 .

References

  • Buchwald, S. L., et al. "Palladium Precatalysts for Cross-Coupling: The Generation 4 System." Organic Letters, 2016.

  • Knapp, D. M., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Solution." Journal of the American Chemical Society, 2009.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Journal of the American Chemical Society, 2008.

  • Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."

Sources

Technical Support Center: 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: IND-C4-FUNC-001 Subject: Catalyst Selection & Troubleshooting for Sterically Hindered C4-Indole Motifs

Executive Summary: The "Bay Region" Challenge

You are working with 4-bromo-1-methyl-1H-indole-3-carboxylic acid . This is not a standard aryl bromide.[1] It presents a "perfect storm" of chemical challenges:

  • Orthogonal Steric Wall: The C3-carboxylic acid (or ester) exerts massive steric pressure on the C4-bromide, inhibiting the oxidative addition of Palladium.

  • Catalyst Poisoning: The free carboxylic acid (

    
    ) can protonate electron-rich phosphine ligands or form stable, unreactive Pd-carboxylate resting states.
    
  • Electronic Deactivation: The indole core is electron-rich, but the C3-EWG (Electron Withdrawing Group) pulls density, making the C4-Br bond stronger and harder to break than in simple indoles.

This guide prioritizes retention of the C3-carboxylate while functionalizing the C4 position.

Module 1: Catalyst Decision Matrix

Do not use generic catalysts like


 or 

; they will fail due to the steric bulk at C3. Use this matrix to select the correct Pre-catalyst system.
Visual Guide: Catalyst Selection Logic

CatalystSelection Start Target Transformation Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Negishi Negishi (Zinc Reagents) Start->Negishi Suz_Cond Is C3-Acid Free or Protected? Suzuki->Suz_Cond Buch_Cond Amine Type Buchwald->Buch_Cond Sol_SPhos SPhos Pd G3/G4 (High Steric Tol.) Negishi->Sol_SPhos Zincates Suz_Free Free Acid (-COOH) Suz_Cond->Suz_Free Free Acid Suz_Prot Ester (-COOMe) Suz_Cond->Suz_Prot Protected Suz_Free->Sol_SPhos Req. 3.5 eq Base Sol_XPhos XPhos Pd G4 (General Purpose) Suz_Prot->Sol_XPhos Buch_Prim Primary/Aniline Buch_Cond->Buch_Prim Buch_Sec Secondary/Cyclic Buch_Cond->Buch_Sec Sol_Brett BrettPhos Pd G4 Buch_Prim->Sol_Brett Sol_RuPhos RuPhos Pd G4 Buch_Sec->Sol_RuPhos

Caption: Decision tree for selecting Pd-Generations based on coupling partner and protection status. Note the specific divergence for free acids.

Module 2: Experimental Protocols & Causality
Protocol A: Suzuki Coupling on the Free Acid (Direct Route)

Use this if you cannot tolerate an esterification/hydrolysis step. This relies on "Salting Out" the acid to preventing catalyst interference.

ComponentRecommendationScientific Rationale
Catalyst SPhos Pd G3 (2-5 mol%)The SPhos ligand is bulky enough to facilitate oxidative addition at the crowded C4 position but electron-rich enough to prevent catalyst death. The G3 precatalyst ensures immediate activation without requiring reduction by the boronic acid.
Base

(3.5 - 4.0 equiv)
Crucial: You need 1 eq to deprotonate the -COOH to -COOK, and 2-3 eq for the Suzuki cycle. Phosphate is mild enough to prevent decarboxylation (unlike carbonates at high temp).
Solvent 1,4-Dioxane /

(4:1)
The water is strictly necessary to solubilize the potassium carboxylate salt formed in situ. Without water, the substrate precipitates and the reaction stalls.
Temp 80°C - 90°C Do not exceed 100°C. Above this threshold, the C3-carboxylate is prone to protodecarboxylation, ejecting

to give the C3-unsubstituted indole.

Step-by-Step:

  • Charge reaction vial with this compound (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.5 eq).
    
  • Add SPhos Pd G3 (0.03 eq).

  • Evacuate and backfill with

    
     (x3). Oxygen kills electron-rich phosphines.
    
  • Add degassed Dioxane/Water mix.

  • Stir vigorously at 80°C. Note: The reaction mixture will likely be biphasic; rapid stirring is essential.

Protocol B: Buchwald-Hartwig Amination (Ester Protection Recommended)

Direct amination on the free acid is highly unreliable due to amine/acid salt formation. Protection is mandatory.

  • Protection: Convert to Methyl Ester (

    
    , MeOH).
    
  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base:

    
      (Weak base) or NaOtBu  (Strong base).
    
    • Warning: NaOtBu can hydrolyze the ester if wet. Use anhydrous conditions.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Module 3: Troubleshooting & FAQs
Q1: "I am seeing significant starting material remaining, even after 24h."

Diagnosis: The "Orthogonal Steric Wall" is preventing oxidative addition, or the catalyst has deactivated. Fix:

  • Switch to a "G4" Pre-catalyst: In-situ mixing of

    
     + Ligand is inefficient for this substrate. G4 precatalysts guarantee a 1:1 Pd:Ligand ratio.
    
  • Add 3-Chloropyridine (10 mol%): This "additive" stabilizes the Pd(0) species in solution, preventing the formation of Palladium Black aggregates before the difficult oxidative addition can occur.

Q2: "My product is losing the carboxylic acid group (Decarboxylation)."

Diagnosis: Thermal decarboxylation is catalyzed by Pd at high temperatures, especially if the mixture is acidic or if


 salts are present.
Fix: 
  • Lower Temperature: Run at 60-70°C and extend time.

  • Change Base: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ).
  • Avoid Ag/Cu: Do not use silver additives (often used in C-H activation) as they lower the barrier for decarboxylation.

Q3: "The reaction turns black immediately and fails."

Diagnosis: Catalyst decomposition (Pd Black formation). This often happens if the free acid is not fully deprotonated, leading to protonation of the phosphine ligand (


), destroying the active catalyst.
Fix: 
Ensure you are using >3 equivalents of base  if working with the free acid. The first equivalent is sacrificed instantly to neutralize the substrate.
Module 4: Mechanistic Visualization

Understanding the failure mode helps in troubleshooting. The diagram below illustrates the competition between the desired cycle and the "Death" pathways caused by the C3-Acid.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Sterically Slow) Pd0->OxAdd Rate Limiting Step Fail_Prot Ligand Protonation (By free -COOH) Pd0->Fail_Prot If Base < 1 eq PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII TransMet Transmetallation PdII->TransMet Base Required Fail_Decarb Protodecarboxylation (Loss of -COOH) PdII->Fail_Decarb Temp > 100°C Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Caption: Catalytic cycle showing critical failure points (Red) caused by the C3-Carboxylic Acid.

References
  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

    • Grounding: Establishes SPhos/XPhos superiority for hindered substr
  • Yu, J.-Q., et al. (2011). "Pd-Catalyzed C-H Functionalization of Free Carboxylic Acids." Journal of the American Chemical Society. Link

    • Grounding: Validates the compatibility of Pd-catalysis with free -COOH groups using specific base protocols.
  • Hazra, S., et al. (2019). "Recent Advances in the Functionalization of Indoles." Chemical Reviews. Link

    • Grounding: Comprehensive review of indole C4-reactivity and steric challenges.
  • Colacot, T. J. (2011). "The 2010 Nobel Prize in Chemistry: Palladium-Catalyzed Cross-Couplings in Organic Synthesis."[2] Platinum Metals Review. Link

    • Grounding: Fundamental principles of Pre-catalyst (G3/G4)

Sources

Validation & Comparative

mass spectrometry fragmentation of 4-bromo-1-methylindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-methylindole Derivatives

A Comparative Analysis for Structural Elucidation

For researchers engaged in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for the analysis of volatile small molecules like indole derivatives.[1][2] This guide provides a detailed examination of the EI-MS fragmentation patterns of 4-bromo-1-methylindole derivatives, offering a comparative framework and actionable experimental protocols for their confident identification.

The Fundamentals of Electron Ionization (EI) Fragmentation

In EI-MS, the analytical process begins when vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV). This interaction is energetic enough to eject an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[3][4] This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to form a collection of smaller, charged fragment ions and neutral radical species. The mass spectrometer separates and detects only the charged fragments, producing a mass spectrum that serves as a molecular fingerprint.[3] The fragmentation pathways are governed by fundamental chemical principles, favoring the formation of the most stable carbocations and radical ions.[5]

Deciphering the Fragmentation of 4-Bromo-1-methylindole

The fragmentation pattern of 4-bromo-1-methylindole is a composite of the behaviors of its three core components: the stable aromatic indole ring, the N-methyl group, and the 4-bromo substituent.

The Bromine Isotopic Signature: A Definitive Marker The most telling feature in the mass spectrum of a bromo-substituted compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.5% and ~49.5%, respectively). Consequently, any fragment containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly a 1:1 intensity ratio.[6][7] This M+•/[M+2]+• pattern is an unambiguous indicator of the presence of one bromine atom.

Key Fragmentation Pathways

  • Molecular Ion (M+•): The aromatic nature of the indole core lends significant stability, resulting in a prominent molecular ion peak. For 4-bromo-1-methylindole (C₉H₈BrN), this will be observed as an intense doublet at m/z 210/212 .

  • Loss of Bromine Radical ([M-Br]⁺): The C-Br bond is often the weakest link in such structures. The principal and most favored fragmentation pathway is the homolytic cleavage of this bond to expel a bromine radical (•Br).[7][8] This yields a stable cation at m/z 130 (C₉H₈N⁺). The peak at m/z 130 will be a singlet, as the bromine atom has been lost.

  • Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da). This pathway produces a bromine-containing fragment ion observed as a doublet at m/z 195/197 .

  • Secondary Fragmentation ([M-Br-HCN]⁺): The m/z 130 fragment can undergo further fragmentation characteristic of the indole ring system. The expulsion of a neutral hydrogen cyanide molecule (HCN, 27 Da) is a common pathway for nitrogen-containing heterocycles, leading to a fragment ion at m/z 103 .

G M C₉H₈BrN m/z 210/212 (Molecular Ion, M+•) F1 C₉H₈N⁺ m/z 130 M->F1 - •Br F2 C₈H₅BrN⁺ m/z 195/197 M->F2 - •CH₃ F3 C₈H₇N⁺ m/z 103 F1->F3 - HCN

Caption: Proposed EI-MS fragmentation pathway for 4-bromo-1-methylindole.

Comparative Fragmentation Analysis

To fully appreciate the diagnostic power of these fragmentation patterns, it is instructive to compare the spectrum of 4-bromo-1-methylindole with related structures. The choice of ionization technique is critical; while electrospray ionization (ESI) is powerful, its fragmentation can be less standardized than the highly reproducible patterns generated by EI.[9][10]

Compound Key Fragment (m/z) Proposed Structure/Loss Diagnostic Features
1-Methylindole 131Molecular Ion (M+•)Base peak, strong intensity.
130[M-H]⁺Loss of H• from the N-methyl group.
103[M-H-HCN]⁺Subsequent loss of HCN from m/z 130.
4-Bromo-1-methylindole 210/212Molecular Ion (M+•)Intense doublet with ~1:1 intensity ratio.
130[M-Br]⁺Often the base peak; loss of the Br isotopic pattern.
195/197[M-CH₃]⁺Retains the ~1:1 Br isotopic pattern.
4-Chloro-1-methylindole 165/167Molecular Ion (M+•)Intense doublet with ~3:1 intensity ratio (³⁵Cl/³⁷Cl).
130[M-Cl]⁺Loss of Cl•; loss of the Cl isotopic pattern.
150/152[M-CH₃]⁺Retains the ~3:1 Cl isotopic pattern.

This comparison highlights how the halogen's unique isotopic signature provides immediate and definitive information about its presence and identity, which is distinct from the fragmentation of the non-halogenated parent structure.

Validated Experimental Protocol: GC-EI-MS Analysis

This section provides a self-validating protocol for the analysis of 4-bromo-1-methylindole derivatives. The use of standard EI energy (70 eV) ensures that the resulting spectra are reproducible and comparable to established spectral libraries.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (~10 µg/mL in CH₂Cl₂) P2 Vortex & Centrifuge (if particulates are present) P1->P2 P3 Transfer to 1.5 mL GC Vial P2->P3 A1 Inject 1 µL into GC P3->A1 A2 Separation on DB-5MS Column A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum for Peak of Interest D1->D2 D3 Analyze Fragmentation & Compare to Library D2->D3

Caption: Standard workflow for GC-MS analysis of small molecules.

Step-by-Step Methodology

  • Sample Preparation [11]

    • Prepare a stock solution of the 4-bromo-1-methylindole derivative at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to create a working solution with a final concentration of approximately 10 µg/mL.

    • If any precipitate is visible, centrifuge the solution to prevent blockage of the injection syringe.[11]

    • Transfer a minimum of 50 µL of the final solution into a 1.5 mL glass GC autosampler vial.

  • GC-MS Instrumentation and Parameters [12]

    • The following parameters serve as a robust starting point and can be optimized for specific instruments.

Parameter Value Rationale (Expertise & Experience)
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile aromatic compounds.
Injection ModeSplitless (1 µL)For trace analysis (<50 ng on-column), splitless injection maximizes sensitivity by transferring the entire sample to the column.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas, and constant flow mode ensures reproducible retention times.
Oven Program60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of impurities from the analyte of interest.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable mass spectra.
Electron Energy70 eVThe universal standard energy that allows for comparison across different instruments and with spectral databases (e.g., NIST).
Mass Rangem/z 40-400This range adequately covers the molecular ion and all expected primary fragments of the target molecule.
Source Temp.230 °CPrevents analyte condensation within the ion source, ensuring signal stability.
Transfer Line Temp.280 °CMust be high enough to prevent analyte condensation as it moves from the GC column to the MS source.
  • Data Analysis

    • Identify the chromatographic peak corresponding to the 4-bromo-1-methylindole derivative in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum associated with this peak.

    • Verify the presence of the characteristic m/z 210/212 doublet for the molecular ion.

    • Identify major fragment ions (e.g., m/z 130) and confirm the logic of their formation via the loss of expected neutral fragments (e.g., •Br).

    • Compare the acquired spectrum against a commercial (NIST/Wiley) or in-house spectral library for final confirmation.

Conclusion

The electron ionization mass spectrum of 4-bromo-1-methylindole provides a wealth of structural information. The presence of a bromine atom is unequivocally confirmed by the M+•/[M+2]+• doublet with a ~1:1 intensity ratio. The primary fragmentation pathway involves the facile loss of a bromine radical to produce a stable cation at m/z 130, which often represents the base peak. By understanding these characteristic patterns and employing a validated GC-MS protocol, researchers can confidently identify and differentiate these and other halogenated indole derivatives, ensuring the integrity and accuracy of their scientific findings.

References

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). pubs.rsc.org. Retrieved February 14, 2026, from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). folk.uio.no. Retrieved February 14, 2026, from [Link]

  • High-resolution filtering for improved small molecule identification via GC/MS. (2015). PubMed. Retrieved February 14, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 14, 2026, from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Fragmentation Mechanisms. (n.d.). Michigan State University. Retrieved February 14, 2026, from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved February 14, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 14, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. (2015). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). SciELO. Retrieved February 14, 2026, from [Link]

Sources

IR spectroscopy peaks for 4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: 4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Executive Summary & Application Context

Target Molecule: this compound (CAS: 1360902-85-7 / Analogous derivatives).[1][2] Primary Application: Key intermediate in the synthesis of broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and indole-based oncology candidates.[1][2][3]

The Analytical Challenge: In high-throughput synthesis, distinguishing the target acid from its precursors (non-methylated indoles) and derivatives (esters) is critical. While NMR is definitive, it is slow and resource-intensive.[1][2][3] FT-IR spectroscopy offers a rapid, "performance-based" alternative for in-process control (IPC).[1][2][3]

This guide compares the spectral performance of the target molecule against its three most common process impurities/alternatives:

  • The Precursor: 4-Bromoindole (lacks carboxyl group).[1][2]

  • The Intermediate: 4-Bromo-1H-indole-3-carboxylic acid (lacks N-methyl).[1][2][3]

  • The Derivative: Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate (ester form).[1][2][3]

Comparative Spectral Analysis

The following data synthesizes experimental baselines from indole-3-carboxylic acid derivatives. The "Performance" metric here is defined as the Diagnostic Resolution —the ability of a specific peak to rule out an impurity.

Table 1: Diagnostic Peak Assignments & Comparative Logic
Functional GroupTarget: 4-Bromo-1-methyl-1H-indole-3-COOHAlternative A: 4-Bromoindole (Precursor)Alternative B: 4-Bromo-1H-indole-3-COOH (Unmethylated)Alternative C: Methyl Ester DerivativeDiagnostic Performance (Resolution)
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Very Broad, "Hairy")Absent 2500–3300 cm⁻¹ (Broad)Absent High: Immediately confirms presence of carboxylic acid moiety vs. ester/precursor.[1][2][3]
N-H Stretch Absent 3200–3400 cm⁻¹ (Sharp, Strong)3200–3400 cm⁻¹ (Sharp, Strong)Absent Critical: The absence of this peak confirms successful N-methylation.
C=O[2][4] Stretch 1660–1690 cm⁻¹ (Strong, Conjugated)Absent 1660–1690 cm⁻¹ 1710–1735 cm⁻¹ (Sharp, Higher Freq)High: Distinguishes Acid (H-bonded dimer, conjugated) from Ester (non-H-bonded).[1][2]
C-H (Aliphatic) 2900–2960 cm⁻¹ (Weak, N-Me)Absent Absent 2900–3000 cm⁻¹ (Stronger, O-Me + N-Me)Moderate: Confirms alkylation, but less diagnostic than N-H absence.[1][2][3]
C-Br Stretch 500–700 cm⁻¹ (Fingerprint)500–700 cm⁻¹ 500–700 cm⁻¹ 500–700 cm⁻¹ Low: Present in all variants; confirms core scaffold but not functional state.[1][2][3]

Technical Insight: The C=O stretch in indole-3-carboxylic acids is typically shifted to lower wavenumbers (1660–1690 cm⁻¹) compared to non-conjugated acids (1710 cm⁻¹) due to the strong resonance donation from the indole nitrogen into the carbonyl system.[1] The 4-Bromo substituent (electron-withdrawing) exerts an inductive effect that may shift this slightly higher (~5–10 cm⁻¹) compared to unsubstituted indole-3-acid, but conjugation remains the dominant factor.[2]

Experimental Protocol: Validated Characterization Workflow

To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference (common in carboxylic acids) and ensures peak resolution.

Method: Attenuated Total Reflectance (ATR) FT-IR

Why ATR? Unlike KBr pellets, ATR requires no sample preparation that could induce moisture absorption, which obscures the critical O-H region.

Step-by-Step Protocol:

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[2]

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness against crystalline solids).[2]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (Sample) / 32 (Background).[2]

  • Background Collection:

    • Clean crystal with isopropanol.[2] Ensure total dryness.[2]

    • Collect air background.[2] Validation: Ensure no atmospheric CO₂ doublet at 2350 cm⁻¹.[2]

  • Sample Preparation:

    • State: Solid powder (Target is typically a white to off-white solid).[1][2][3]

    • Drying: Vacuum dry the sample at 40°C for 2 hours prior to analysis to remove surface water (which mimics the acid O-H stretch).

  • Acquisition:

    • Place ~5-10 mg of sample on the crystal.[1][2][3]

    • Apply pressure using the anvil until the force gauge peaks (ensures contact).

    • Acquire spectrum.[2][4][5][6][7][8][9][10][11][12]

  • Data Processing (Self-Validation):

    • Baseline Correction: Apply only if significant drift is observed.[2]

    • Normalization: Normalize to the most intense peak (usually C=O or aromatic C-C) for comparison.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical decision tree for a researcher analyzing the crude reaction mixture to determine if the target molecule has been successfully synthesized and isolated.

IR_Characterization_Logic Start Crude Product Analysis (FT-IR Spectrum) Check_CO Check 1600-1750 cm⁻¹ Is a C=O Peak Present? Start->Check_CO No_CO Impurity Identified: 4-Bromoindole (Starting Material) Check_CO->No_CO No Peak Yes_CO Analyze C=O Position & O-H Region Check_CO->Yes_CO Peak Present Check_Ester Peak > 1710 cm⁻¹ AND No Broad O-H? Yes_CO->Check_Ester Is_Ester Impurity Identified: Methyl Ester Derivative Check_Ester->Is_Ester Yes Is_Acid Peak ~1660-1690 cm⁻¹ Broad O-H Present Check_Ester->Is_Acid No Check_NH Check 3200-3400 cm⁻¹ Is a Sharp N-H Peak Present? Is_Acid->Check_NH Yes_NH Impurity Identified: Unmethylated Intermediate (4-Bromo-1H-indole-3-COOH) Check_NH->Yes_NH Yes (Sharp Peak) No_NH TARGET CONFIRMED: 4-Bromo-1-methyl-1H-indole-3-COOH Check_NH->No_NH No (Flat Baseline)

Figure 1: Spectroscopic Decision Tree for QC Verification of this compound.

Mechanistic Interpretation of Key Peaks

To provide authoritative grounding, we must explain why these peaks appear where they do.

  • The "Invisible" N-H (Methylation Verification): In the unmethylated precursor (4-Bromo-1H-indole-3-COOH), the N-H bond exhibits a sharp stretching vibration around 3300 cm⁻¹.[1][2][3] Upon methylation (N-CH₃), this bond is replaced by a C-N bond.[1][2] The N-H peak disappears completely.[2] This is the single most reliable indicator of reaction completion for the alkylation step [1].

  • The Conjugated Carbonyl (C=O): The carbonyl group at position 3 is directly conjugated with the indole double bond (C2=C3). This conjugation reduces the double-bond character of the carbonyl, lowering its force constant and frequency to ~1670 cm⁻¹ compared to a standard aliphatic acid (~1710 cm⁻¹). The 4-Bromo group is electron-withdrawing (Inductive effect, -I), which theoretically opposes this by strengthening the C=O bond, but the resonance effect (+R) from the indole ring dominates [2].[1]

  • The Carboxylic Dimer (O-H): In solid state (ATR), carboxylic acids exist as stable hydrogen-bonded dimers.[2] This creates a distribution of bond lengths, resulting in the characteristic "broad" O-H envelope (2500–3300 cm⁻¹) that often overlaps with C-H stretches. If this peak is narrow or absent, the acid has likely converted to a salt or ester [3].

References

  • NIST Mass Spectrometry Data Center. (2023).[2] IR Spectrum of 1-Methylindole-2-carboxylic acid. National Institute of Standards and Technology.[2][5] [Link](Used as reference for N-methyl vs N-H spectral absence).[1][2][3]

  • Billes, F., et al. (2009).[2][9] Vibrational spectroscopy of indole derivatives: Formyl and acetylindoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link](Source for conjugation effects on carbonyl frequency in indoles).

  • Spectroscopy Online. (2018).[2] The C=O[6][8][10][13] Bond, Part III: Carboxylic Acids. [Link](Authoritative guide on carboxylic acid dimer shifts).

  • Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. [Link](Experimental data for analogous 5-bromo and ester derivatives).

Sources

HPLC retention time of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Profiling of 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid vs. Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 32387-21-6 derivatives) is a critical scaffold in the synthesis of antiviral and anticancer therapeutics. Its purity is paramount, yet its amphiphilic nature—possessing both a hydrophobic bromo-indole core and a polar carboxylic acid tail—presents unique chromatographic challenges.

This guide provides a definitive comparison of the target molecule against its four most critical process impurities. By synthesizing physicochemical data (LogP, pKa) with standard Reverse-Phase (RP) HPLC principles, we establish a robust elution profile to aid in method development and quality control.

Impurity Origin & Synthesis Pathways

Understanding where impurities come from is the first step in detection. The target is typically synthesized via the Vilsmeier-Haack formylation of 4-bromo-1-methylindole followed by oxidation, or by the hydrolysis of its ester precursor.

Figure 1: Synthesis Pathway & Impurity Origins

SynthesisPath SM1 4-Bromoindole (Starting Material) Int1 Intermediate: 4-Bromo-1-methylindole SM1->Int1 Methylation ImpB Impurity B: 1-Methyl-1H-indole-3-COOH (Des-bromo) SM1->ImpB Debromination (Side Rxn) ImpA Impurity A: 4-Bromo-1H-indole-3-COOH (Des-methyl) Int2 Aldehyde Intermediate Int1->Int2 Vilsmeier-Haack ImpC Impurity C: 4-Bromo-1-methylindole (Decarboxylated) ImpE Impurity E: Aldehyde Analog Int2->ImpE Incomplete Ox. Target TARGET: 4-Bromo-1-methyl-1H- indole-3-carboxylic acid Int2->Target Oxidation Target->ImpA Demethylation (Rare) Target->ImpC Decarboxylation (Thermal/Acid) ImpD Impurity D: Methyl Ester Precursor ImpD->Target Hydrolysis ImpD->Target Incomplete Hyd.

Caption: Logical flow of synthesis showing the origin of key impurities (Red) relative to the Target (Green).

Comparative Retention Profile (RP-HPLC)

The following table predicts the Relative Retention Time (RRT) based on the hydrophobic subtraction model. In a standard C18 acidic method (pH 2.5–3.0), the ionization of the carboxylic acid is suppressed, increasing retention, yet it remains the most polar functional group among the impurities.

Experimental Baseline:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

Compound NameRolePredicted LogPRRT (Approx)*Elution Logic (Mechanistic Insight)
1-Methyl-1H-indole-3-carboxylic acid Impurity B (Des-bromo)~1.880.65 - 0.75 Most Polar. The Bromine atom is highly lipophilic (

= 0.86). Removing it significantly drops hydrophobicity, causing early elution.
4-Bromo-1H-indole-3-carboxylic acid Impurity A (Des-methyl)~2.200.80 - 0.90 Polar. The N-H group is a hydrogen bond donor, interacting with the aqueous phase more than the N-Methyl group of the target.
This compound TARGET ~2.72 1.00 Reference. Elutes after des-bromo/des-methyl impurities due to combined lipophilicity of Br and N-Me, but before non-acidic impurities.
4-Bromo-1-methylindole-3-carboxaldehyde Impurity E (Aldehyde)~2.751.05 - 1.15 Neutral. Aldehydes are less polar than carboxylic acids. However, they can hydrate. Usually elutes just after the acid in acidic pH.
4-Bromo-1-methylindole Impurity C (Decarboxylated)~2.941.20 - 1.30 Non-Polar. Loss of the polar -COOH group removes the primary handle for aqueous interaction. Retains strongly on C18.[2]
Methyl 4-bromo-1-methylindole-3-carboxylate Impurity D (Ester)~3.201.40+ Most Hydrophobic. The ester caps the polar acid, making the molecule neutral and highly lipophilic. Late eluter.

*RRT = Relative Retention Time (Target = 1.00). Values are estimates based on calculated hydrophobicity.

Detailed Experimental Protocol

To achieve the separation described above, the following protocol is recommended. This method uses "Acidic Suppression" to ensure the target carboxylic acid exists in a single, protonated state, preventing peak splitting.

Step 1: System Suitability
  • Instrument: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Alliance).

  • Wavelength: 280 nm (Indole absorption max) and 220 nm (Amide/Carboxyl).

  • Column Temp: 30°C (Controls mass transfer kinetics).

Step 2: Mobile Phase Preparation
  • Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (or 1.0 mL TFA for sharper peaks).

  • Solvent B: 1000 mL Acetonitrile (ACN) + 1.0 mL Formic Acid.

    • Note: Do not use phosphate buffers if MS detection is required downstream.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Focus polar impurities)
15.00595Linear Gradient
18.00595Wash (Elute Esters/Decarboxylated)
18.10955Re-equilibration
23.00955Stop
Step 4: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind acidic indoles).

Troubleshooting & Decision Tree

Common issues with bromo-indole carboxylic acids include peak tailing and retention shifts. Use this logic flow to diagnose issues.

Figure 2: Method Development Decision Tree

Troubleshooting Start Start Analysis CheckPeak Check Target Peak Shape Start->CheckPeak Tailing Issue: Peak Tailing? CheckPeak->Tailing Asymmetry > 1.5 Split Issue: Split Peak? CheckPeak->Split Doublet observed Sol3 Solution: Use 'End-capped' Column (e.g., Zorbax Eclipse) Tailing->Sol3 Silanol Interaction Sol1 Solution: Increase Acid (Add 0.1% TFA) Split->Sol1 Stronger Ion Suppression Sol2 Solution: Check pH (Must be < pKa ~4.0) Split->Sol2 Partial Ionization

Caption: Diagnostic workflow for resolving common peak shape issues in acidic indole analysis.

References
  • Separation of Carboxylic Acids. SIELC Technologies. Describes the retention behavior of acidic compounds in mixed-mode and RP-HPLC.

  • HPLC Analysis of 5-Bromo-1H-indole-2-carboxylic Acid. BenchChem Technical Support. Highlights peak tailing issues due to silanol interactions and pKa considerations.

  • 1-Methyl-1H-indole-3-carboxylic acid Properties. ChemicalBook. Provides physicochemical data (pKa, LogP) for the des-bromo impurity.

  • Back to Basics: The Role of pH in Retention. LCGC International. Authoritative guide on how pH shifts retention for ionizable acids like indoles.

  • 4-Bromo-1-methylindole Properties. FineTech Industry. LogP data for the decarboxylated impurity.

Sources

Comparative Guide: Validating Purity of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Mass Spectrometry

In the synthesis of kinase inhibitors and antiviral agents, 4-Bromo-1-methyl-1H-indole-3-carboxylic acid serves as a critical scaffold. Its purity is non-negotiable; however, its structural features—specifically the bromine halogen and the carboxylic acid moiety—present unique challenges for traditional detection methods.

While HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) remains the workhorse for quantitative assay (% purity), it frequently fails to detect co-eluting impurities that lack strong chromophores or share similar UV absorption profiles.

This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the required validation tool for this compound. We will demonstrate that LC-MS provides the necessary specificity (via isotopic fingerprinting) and sensitivity (for trace organic impurities) that HPLC-UV cannot achieve alone.

Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS

To understand why LC-MS is the superior choice for validating (not just measuring) purity, we must compare it against standard alternatives.[1]

FeatureHPLC-UV (254 nm) qNMR (

H)
LC-MS (ESI)
Primary Utility Routine Quantitation (Assay %)Structural ConfirmationImpurity Profiling & ID
Specificity Low. Relies on retention time. Co-eluting peaks are invisible.High. Distinct chemical shifts.Very High. Mass filtration separates co-eluting species.
Sensitivity Moderate (µg range).Low (mg range required).[2]High (ng/pg range).
Impurity Detection Only UV-active impurities.Only impurities >1% (typically).Detects non-chromophoric and trace impurities.[3]
Key Blindspot Cannot distinguish regioisomers easily without distinct separation.Overlapping signals in the aromatic region.Ion suppression (matrix effects).[3]

The Verdict: Use HPLC-UV for daily batch release, but use LC-MS to validate the method and certify Reference Standards.

Technical Deep Dive: The Analyte

Before setting up the instrument, we must understand the molecule's behavior in the mass spectrometer.

  • Compound: this compound

  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): ~266.99 (for

    
    )
    
  • Key Feature: The Bromine Isotope Pattern .

The Isotopic Fingerprint

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). In the mass spectrum, this creates a distinct 1:1 doublet separated by 2 Daltons (

M and M+2).
  • Why this matters: This pattern acts as a built-in confirmation tag. Any peak in your chromatogram that lacks this 1:1 ratio is not your target compound or a brominated impurity. UV detection cannot provide this filter.

Experimental Protocol: LC-MS Method Development

This protocol is designed for a standard Single Quadrupole or Q-TOF system.

A. Chromatographic Conditions (The Separation)[3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 1.8 µm or 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH, keeping the -COOH protonated for better retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

B. Mass Spectrometry Settings (The Detection)

We utilize Polarity Switching to ensure comprehensive coverage.

  • Source: Electrospray Ionization (ESI).[4]

  • Negative Mode (ESI-): Preferred for the carboxylic acid.

    • Target Ion:

      
       (
      
      
      
      ~266 and 268).
    • Mechanism:[5][6] Deprotonation of the -COOH group.

  • Positive Mode (ESI+): Used to detect decarboxylated impurities (bromo-methyl-indoles) which do not ionize well in negative mode.

    • Target Ion:

      
       (
      
      
      
      ~268 and 270).

Visualizing the Workflow

The following diagram outlines the decision logic for validating the purity of this specific intermediate.

ValidationWorkflow Start Sample: 4-Bromo-1-methyl -1H-indole-3-carboxylic acid LC LC Separation (C18 Column, Acidic Gradient) Start->LC MS MS Detection (Polarity Switching) LC->MS Decision Is 1:1 Isotope Pattern Present? MS->Decision Target Target Analyte (Confirm Retention Time) Decision->Target Yes (at RT) Impurity_Br Brominated Impurity (e.g., Regioisomer) Decision->Impurity_Br Yes (diff RT) Impurity_NonBr Non-Brominated Impurity (e.g., Starting Material) Decision->Impurity_NonBr No

Caption: Logic flow for distinguishing target analyte from brominated and non-brominated impurities using MS spectral data.

Validation Protocol (ICH Q2(R2) Aligned)

To claim your method is valid, you must satisfy the International Council for Harmonisation (ICH) Q2(R2) guidelines [1].[7][8]

Step 1: Specificity (The "Purity" Check)
  • Objective: Prove that the main peak is only the target compound.

  • Procedure: Inject the sample and enable "Peak Purity" analysis (if using PDA) and "Mass Extraction" (MS).

  • Acceptance Criteria:

    • No co-eluting masses at the main peak retention time.

    • MS spectrum at the peak apex must show the distinct

      
       doublet.
      
Step 2: Linearity & Range
  • Objective: Ensure the response is proportional to concentration.

  • Procedure: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 3: Accuracy (Recovery)
  • Objective: Can we recover the compound from the matrix?

  • Procedure: Spike a known amount of standard into a blank matrix (or solvent).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Step 4: Sensitivity (LOD/LOQ)
  • Objective: Define the smallest impurity peak we can trust.

  • Procedure: Dilute the standard until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Note: For this bromo-indole, the LOQ in MS is typically 100x lower than in UV.

Troubleshooting & Common Pitfalls

IssueProbable CauseSolution
No Signal in ESI- Mobile phase pH too low (< 2.5).Adjust pH to ~3.5 or switch to Ammonium Acetate buffer (volatile).
Split Peaks Sample solvent too strong (e.g., 100% DMSO).Dilute sample in initial mobile phase (5% ACN).
Missing Br Pattern Detector saturation.Dilute the sample.[9] High concentrations cause detector "dead time" effects, distorting isotope ratios.
Extra Mass (+22) Sodium Adducts (

).
Common in ESI+. Avoid glass storage; use plastic. Add trace ammonium to suppress Na.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8] Link

  • Hossain, M. et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry.[1][3][10][4][11][12][13] Link

  • BenchChem. (2024). A Comparative Guide to HPLC-UV and Alternative Methods for Indole Quantification.Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1H-indole-3-carboxylic acid methyl ester.[14]Link

Sources

A Senior Application Scientist's Guide to the Structural Characterization of 4-Bromo-1-methyl-1H-indole-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a vast range of biological activities, making them highly valuable in drug discovery. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, one of the most critical being the precise determination of its molecular structure. Subtle changes in substituent placement, creating positional isomers, can drastically alter a molecule's pharmacological and toxicological profile.[2][3]

This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid and its positional isomers. In drug development, ensuring the correct isomeric form is synthesized and isolated is a regulatory expectation and is paramount for safety and efficacy.[4] We will delve into the causality behind experimental choices, presenting field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction to unambiguously differentiate these closely related compounds.

The Analytical Challenge: Defining the Isomers

The primary compound of interest is this compound. However, during synthesis, bromination can potentially occur at other available positions on the benzene ring portion of the indole scaffold. Therefore, a robust analytical strategy must be capable of distinguishing the target molecule from its key positional isomers:

  • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

  • 6-Bromo-1-methyl-1H-indole-3-carboxylic acid

  • 7-Bromo-1-methyl-1H-indole-3-carboxylic acid

Each technique discussed below offers unique clues to the placement of the bromine atom, and a combinatorial approach provides the highest degree of confidence.

Caption: Key positional isomers of bromo-1-methyl-1H-indole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the molecular framework and pinpoint substituent locations.[5]

Expertise & Causality:

The key to differentiating the isomers lies in the distinct electronic effects of the bromine atom and the carboxylic acid group on the chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, H-6, H-7) and the proton on the pyrrole ring (H-2). The bromine atom, being electronegative and bulky, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted key diagnostic signals for each isomer based on established substituent effects in indole systems.[6][7][8] Absolute values will vary based on solvent and concentration, but the relative patterns are diagnostic.

IsomerKey ¹H NMR Signals (δ, ppm) & Coupling PatternsKey ¹³C NMR Signals (δ, ppm)
4-Bromo H-5, H-6, H-7 will form a complex multiplet. H-2 will be a singlet. H-5 will be a doublet of doublets shifted downfield.C-4 will be significantly shifted downfield due to direct bromination. C-3a and C-5 will also be affected.
5-Bromo H-4 will be a doublet, H-6 a doublet of doublets, and H-7 a doublet. H-4 will be the most downfield of the aromatic protons.C-5 will show the largest downfield shift. C-4 and C-6 will show smaller shifts.
6-Bromo H-5 and H-7 will be doublets. H-4 will be a singlet or a very small doublet. H-7 will be significantly downfield.C-6 will be the most deshielded carbon in the benzene ring. C-5 and C-7 will be influenced.
7-Bromo H-4, H-5, H-6 will form a multiplet. H-6 will be a doublet of doublets shifted downfield. H-2 will be a singlet.C-7 will be significantly downfield. C-7a and C-6 will also be affected.
Experimental Protocol: 2D NMR for Unambiguous Assignment

While ¹D spectra provide initial clues, 2D NMR experiments like COSY, HSQC, and HMBC are essential for definitive assignment.[9]

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H Spectrum Acquisition: Acquire a standard high-resolution proton spectrum to identify all proton signals and their integrations.

  • COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton coupling networks. This will clearly show which aromatic protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. An HMBC spectrum reveals correlations between protons and carbons over 2-3 bonds. For example, in the 4-bromo isomer, the H-2 proton will show a correlation to the carboxyl carbon and C-3a, while H-5 will show a correlation to C-4 (the brominated carbon) and C-7. These long-range correlations provide an unambiguous map of the molecule's connectivity.

  • Data Analysis: Integrate the data from all experiments to build a complete structural assignment, confirming the position of the bromine atom.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a crucial validation step. For halogenated compounds, MS offers a particularly distinctive signature.[10]

Expertise & Causality:

The most telling feature for a bromo-substituted compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This means that any ion containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[12] This provides immediate confirmation of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous calculation of the elemental formula (C₁₀H₈BrNO₂).

Expected Fragmentation Patterns

While the molecular ion peak confirms the composition, fragmentation patterns (MS/MS) can sometimes offer clues to the isomer structure, although these can be very similar. Common fragmentation pathways for indole carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[13]

IonDescriptionExpected m/z (for ⁷⁹Br)Isotopic Pattern
[M]⁺ Molecular Ion252.97M/M+2 ratio of ~1:1
[M-H₂O]⁺ Loss of water234.96M/M+2 ratio of ~1:1
[M-COOH]⁺ Loss of carboxyl group207.98M/M+2 ratio of ~1:1
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to ensure purity before it enters the mass spectrometer.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Full Scan Analysis: Acquire a full scan spectrum in high-resolution mode to observe the molecular ion and confirm its m/z and isotopic pattern.

  • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern for structural clues.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[14]

Expertise & Causality:

While the major peaks for the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1680-1710 cm⁻¹) will be present in all isomers, the key differentiating region is the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations of the aromatic ring are highly sensitive to the substitution pattern.[15] For example, the pattern of bands between 700-900 cm⁻¹ can often distinguish between 1,2,3- and 1,2,4-trisubstituted benzene rings, which correspond to the different isomeric indole cores.

Expected Key IR Absorption Bands
Wavenumber (cm⁻¹)VibrationSignificance
2500-3300O-H stretch (Carboxylic Acid)Broad band, confirms presence of the acid group.
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.
1450-1600C=C stretch (Aromatic)Multiple bands confirming the aromatic core.
700-900C-H out-of-plane bendingDiagnostic Region. The pattern of bands here will be distinct for each isomer, reflecting the substitution pattern.
500-600C-Br stretchConfirms the presence of a carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Analyze the positions and patterns of the absorption bands, paying close attention to the fingerprint region to compare against reference spectra or known patterns for substituted aromatics.

Single-Crystal X-ray Diffraction: The Definitive Answer

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.[16] It provides a precise three-dimensional map of the atoms in a molecule, confirming connectivity, bond lengths, and angles with unparalleled accuracy.[2][17]

Expertise & Causality:

This technique relies on growing a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern. By analyzing the positions and intensities of these diffracted spots, the electron density of the molecule can be calculated, and from that, the exact position of every atom can be determined. This leaves no ambiguity as to the location of the bromine atom.

Experimental Protocol: Structure Determination
  • Crystal Growth: This is often the most challenging step. Dissolve the purified compound in a variety of solvents and use techniques like slow evaporation, vapor diffusion, or cooling to encourage the formation of single, defect-free crystals.[2]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.[2]

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect the diffraction data by rotating the crystal in the X-ray beam.[2]

  • Structure Solution and Refinement: Process the diffraction data using specialized software to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final, highly accurate molecular structure.

Integrated Analytical Workflow for Isomer Characterization

For an unknown sample, a logical and efficient workflow is crucial. The following diagram outlines a self-validating system where each step confirms and builds upon the last.

Integrated_Workflow Start Unknown Isomer Sample LC_MS LC-HRMS Analysis Start->LC_MS Purity Check Elemental Formula Bromo-Isotope Pattern NMR 1D & 2D NMR Spectroscopy LC_MS->NMR Confirmed Formula IR FTIR Spectroscopy NMR->IR Proposed Structure X_Ray Single-Crystal X-ray Diffraction (Optional) NMR->X_Ray Ambiguity or Absolute Confirmation Needed Structure_Confirmed Structure Confirmed IR->Structure_Confirmed Functional Groups Match Fingerprint Corroborates X_Ray->Structure_Confirmed Unambiguous 3D Structure

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.